(S,S)-TAPI-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H37N5O5 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m1/s1 |
InChI Key |
AWNBSWDIOCXWJW-PNWAUMQTSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCCN)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN |
Origin of Product |
United States |
Foundational & Exploratory
(S,S)-TAPI-1: A Technical Guide to its Mechanism of Action as a TACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-TAPI-1, an isomer of the Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitor TAPI-1, is a potent metalloproteinase inhibitor. TACE, also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a key enzyme responsible for the ectodomain shedding of a variety of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, this compound modulates critical signaling pathways involved in inflammation, cell proliferation, and migration. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of TACE/ADAM17
This compound is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of TACE and other metalloproteinases. This interaction blocks the proteolytic activity of the enzyme, thereby preventing the shedding of its substrates from the cell surface.[1] The primary target of this compound is TACE (ADAM17), a member of the ADAM family of transmembrane proteases. TACE plays a crucial role in releasing the soluble, active form of TNF-α from its membrane-bound precursor.[2] Inhibition of this process is a key aspect of the anti-inflammatory effects of this compound.
Beyond TACE, TAPI-1 has been shown to inhibit other matrix metalloproteinases (MMPs), indicating that it is a broad-spectrum metalloproteinase inhibitor.[2] The specific selectivity profile of the (S,S)-isomer is not extensively characterized in publicly available literature; therefore, the following quantitative data largely pertains to the racemic mixture "TAPI-1," unless otherwise specified.
Quantitative Data
Inhibitory Activity of this compound on sAPPα Shedding
This compound has been shown to inhibit the shedding of the soluble amyloid precursor protein α (sAPPα), a process mediated by α-secretases, including TACE.
| Condition | Target Cell/System | IC50 (µM) | Reference |
| M3-stimulated sAPPα release | TACE-overexpressing cells | 0.92 | [1] |
| M3-stimulated sAPPα release | Non-TACE-overexpressing cells | 3.61 | [1] |
| Constitutive sAPPα release | Non-TACE-overexpressing cells | 8.09 |
Inhibitory Activity of TAPI-1 on Cytokine and Receptor Shedding
The following data pertains to the racemic mixture, TAPI-1.
| Substrate | Cell Line | IC50 (µM) |
| TNF-α | THP-1 monocytes | Not specified |
| p60 TNFR | THP-1 monocytes | Not specified |
| IL-6R | THP-1 monocytes | Not specified |
Affected Signaling Pathways
Inhibition of TACE by this compound leads to the modulation of downstream signaling pathways that are dependent on the release of TACE substrates. Two key pathways are the Amphiregulin (AREG)/Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.
AREG/EGFR/ERK Signaling Pathway
TACE is responsible for the shedding of EGFR ligands, such as Amphiregulin (AREG). The inhibition of TACE by TAPI-1 prevents the release of soluble AREG, leading to the deactivation of the EGFR/ERK signaling cascade. This pathway is crucial for cell proliferation and survival.
NF-κB Signaling Pathway
TAPI-1 has been shown to suppress the activation of the NF-κB signaling pathway. This is achieved by inhibiting the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.
Experimental Protocols
In Vitro TACE Inhibition Assay (Fluorogenic)
This protocol describes a general method for measuring the inhibitory activity of this compound against recombinant TACE using a fluorogenic substrate.
Materials:
-
Recombinant human TACE/ADAM17
-
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Add 20 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 60 µL of recombinant TACE (at a final concentration of e.g., 10 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic TACE substrate (at a final concentration of e.g., 10 µM).
-
Immediately measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable nonlinear regression model.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., THP-1, HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in the opaque-walled 96-well plate at a desired density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-p65 NF-κB
This protocol describes the detection of phosphorylated p65 NF-κB in cell lysates by Western blotting to assess the effect of TAPI-1 on NF-κB activation.
Materials:
-
Cells of interest
-
This compound
-
Stimulant (e.g., TNF-α, LPS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins (20-30 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Conclusion
This compound is a valuable research tool for investigating the roles of TACE/ADAM17 and other metalloproteinases in various physiological and pathological processes. Its ability to inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands makes it a potent modulator of inflammatory and proliferative pathways. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in designing and interpreting experiments utilizing this inhibitor. Further characterization of the selectivity profile of the (S,S)-isomer will be crucial for a more precise understanding of its biological effects.
References
(S,S)-TAPI-1 as an ADAM17/TACE Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (S,S)-TAPI-1, a potent inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). This document details the mechanism of action of ADAM17, the inhibitory properties of this compound, comprehensive experimental protocols for its characterization, and its effects on relevant signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding and application in a research and drug development context.
Introduction to ADAM17/TACE
ADAM17 is a transmembrane zinc-dependent metalloproteinase that plays a crucial role in a process known as "ectodomain shedding." This process involves the cleavage and release of the extracellular domains of a wide variety of membrane-bound proteins, including cytokines, growth factors, and their receptors.[1] One of the most notable substrates of ADAM17 is the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), which led to its initial designation as TACE.
The shedding activity of ADAM17 is a critical regulatory step in numerous physiological and pathological processes, including inflammation, cancer progression, and cardiovascular diseases.[1][2] Dysregulation of ADAM17 activity has been implicated in the pathogenesis of various inflammatory conditions and cancers, making it a significant therapeutic target.[2] ADAM17's substrate repertoire is extensive, and its activity is tightly regulated through various mechanisms, including phosphorylation and interaction with regulatory proteins like iRhoms.[1]
This compound: An Inhibitor of ADAM17
This compound is a stereoisomer of the broader metalloproteinase inhibitor TAPI-1. It functions as a competitive inhibitor of ADAM17 by chelating the zinc ion within the enzyme's catalytic domain, thereby blocking its proteolytic activity. While TAPI-1 is known to inhibit a range of matrix metalloproteinases (MMPs), the (S,S) isomer has been investigated for its specific effects on ADAM17-mediated processes.
Chemical Structure
-
IUPAC Name: N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
-
Molecular Formula: C₂₆H₃₇N₅O₅
-
Molecular Weight: 499.6 g/mol
Quantitative Inhibitory Data
The inhibitory potency of this compound against ADAM17 has been determined in various cellular contexts. The following table summarizes the available IC₅₀ values.
| Target Enzyme | Assay System | IC₅₀ (µM) | Reference |
| ADAM17/TACE | Muscarinic acetylcholine receptor M3-stimulated sAPPα release | 3.61 | |
| ADAM17/TACE | TACE-dependent sAPPα release in TACE-overexpressing cells | 0.92 | |
| ADAM17/TACE | sAPPα release in non-TACE-overexpressing cells | 8.09 |
Experimental Protocols
In Vitro ADAM17 Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified ADAM17 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM17/TACE
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescent plate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute recombinant ADAM17 to a working concentration of 0.2 ng/µL in Assay Buffer.
-
Dilute the fluorogenic substrate to a working concentration of 20 µM in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of the diluted ADAM17 solution to each well.
-
Add a corresponding volume of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to each well.
-
Immediately measure the fluorescence in kinetic mode for at least 30 minutes at 37°C using a fluorescent plate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for In Vitro ADAM17 Inhibition Assay:
Caption: Workflow of the in vitro ADAM17 enzyme inhibition assay.
Cell-Based ADAM17 Shedding Assay
This protocol outlines a general procedure to assess the effect of this compound on the shedding of an ADAM17 substrate from cultured cells.
Materials:
-
Cell line expressing the ADAM17 substrate of interest (e.g., HEK293 cells transfected with a substrate)
-
Cell culture medium and supplements
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or another ADAM17 activator
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Antibodies for Western blot (primary antibody against the shed ectodomain and a loading control)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seed cells in appropriate culture plates and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) in serum-free medium for 1 hour at 37°C.
-
Stimulate ADAM17 activity by adding an activator (e.g., PMA at a final concentration of 100 nM) and incubate for the desired time period (e.g., 30 minutes to 2 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the total protein concentration of the cell lysates using a BCA assay.
-
Analyze the collected supernatant for the presence of the shed ectodomain by Western blot.
-
Analyze the cell lysates for the expression of the full-length substrate and a loading control (e.g., GAPDH or β-actin) by Western blot.
-
Quantify the band intensities to determine the extent of shedding inhibition by this compound.
Workflow for Cell-Based Shedding Assay:
Caption: Workflow of the cell-based ADAM17 shedding assay.
Synthesis and Characterization of this compound
Purification: A common method for purifying chiral compounds like this compound involves recrystallization. For a similar compound, (S,S)-N-(1-ethoxycarbonyl-3-phenylpropyl)alanine, a process of suspending the impure product in water, heating to dissolve, filtering insoluble impurities, and then cooling to precipitate the pure product has been described. This or similar recrystallization techniques with appropriate solvent systems, or preparative HPLC, would be suitable for the purification of this compound.
Characterization: The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different protons and carbons in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
ADAM17 Signaling Pathways
ADAM17 is a key regulator of multiple signaling pathways by controlling the availability of ligands and receptors at the cell surface. Inhibition of ADAM17 with this compound can therefore modulate these pathways.
EGFR Signaling Pathway
ADAM17 cleaves and releases several ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). The released ligands then bind to and activate EGFR, initiating downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration. By inhibiting ADAM17, this compound can block the release of these EGFR ligands, thereby downregulating EGFR signaling.
ADAM17-Mediated EGFR Signaling Pathway:
Caption: Inhibition of ADAM17 by this compound blocks EGFR ligand shedding.
TNF-α Signaling Pathway
ADAM17 is the primary enzyme responsible for the cleavage of membrane-bound pro-TNF-α into its soluble, active form. Soluble TNF-α is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on target cells, activating signaling pathways such as NF-κB and MAPK, leading to an inflammatory response. This compound, by inhibiting ADAM17, can reduce the levels of soluble TNF-α, thereby attenuating TNF-α-mediated inflammation.
ADAM17-Mediated TNF-α Signaling Pathway:
Caption: Inhibition of ADAM17 by this compound reduces soluble TNF-α production.
Conclusion
This compound serves as a valuable research tool for investigating the roles of ADAM17 in various biological processes. Its ability to inhibit the shedding of key signaling molecules makes it relevant for studies in inflammation, oncology, and other disease areas. This technical guide provides a foundation for researchers to design and execute experiments involving this compound, with a clear understanding of its mechanism of action and the methodologies for its characterization and use. Further research into the specific selectivity profile of this compound will be beneficial for its application as a more targeted chemical probe.
References
(S,S)-TAPI-1 Inhibition of Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-1 is a stereoisomer of the broader compound TAPI-1, a potent inhibitor of both matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE)[1][2]. As a hydroxamate-based inhibitor, its mechanism of action involves chelation of the zinc ion essential for the catalytic activity of these enzymes. This technical guide provides an in-depth overview of the inhibitory action of this compound, focusing on its role in modulating MMP activity, relevant signaling pathways, and the experimental protocols used for its characterization.
Data Presentation: Inhibitory Activity of TAPI-1
Quantitative data on the specific inhibitory activity of the this compound isomer against a broad range of individual matrix metalloproteinases is not extensively available in the public domain. However, TAPI-1, as a general compound, is known to be a broad-spectrum MMP inhibitor[3]. The available data primarily focuses on its potent inhibition of TACE/ADAM17.
The inhibitory effects of TAPI-1 have been quantified in the context of TACE-mediated shedding of various cell surface proteins. For instance, TAPI-1 inhibits the cleavage of TNF-α, the p60 TNF receptor (TNFRI), and the p80 TNF receptor (TNFRII) with IC50 values in the micromolar range[4]. It also blocks the shedding of the Interleukin-6 receptor (IL-6R).
Specifically for the this compound isomer, its inhibitory activity has been characterized in the context of TACE-dependent amyloid precursor protein (APP) processing. This compound has been shown to inhibit the muscarinic acetylcholine receptor M3-stimulated release of the soluble APP ectodomain (sAPPα) with an IC50 of 3.61 µM. It also inhibits TACE-dependent sAPPα release in TACE-overexpressing cells with an IC50 of 0.92 µM, and constitutive sAPPα release in non-TACE-overexpressing cells with an IC50 of 8.09 µM.
| Target Process | Cell Line/System | Inhibitor | IC50 (µM) |
| M3-stimulated sAPPα release | HEK293 cells expressing M3 receptors | This compound | 3.61 |
| TACE-dependent sAPPα release | TACE-overexpressing cells | This compound | 0.92 |
| Constitutive sAPPα release | Non-TACE-overexpressing cells | This compound | 8.09 |
| TNF-α, TNFRI, TNFRII cleavage | Various | TAPI-1 | 5 - 100 |
Note: The IC50 values for TNF-α, TNFRI, and TNFRII cleavage are for the general TAPI-1 compound, as specific data for the (S,S)-isomer was not available.
Signaling Pathway Inhibition
The inhibition of TACE/ADAM17 by this compound has significant downstream effects on cellular signaling, most notably on the Epidermal Growth Factor Receptor (EGFR) pathway. TACE is responsible for the proteolytic shedding of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α), from the cell surface. The released soluble ligands can then bind to and activate EGFR, leading to a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. By inhibiting TACE, this compound prevents the release of these EGFR ligands, thereby downregulating EGFR signaling.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
1. Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Activation of Pro-MMP (if necessary):
-
If using a pro-MMP (zymogen), activate it by incubating with APMA (final concentration 1-2 mM) at 37°C for 1-2 hours. The activation time may vary depending on the specific MMP.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of desired inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
Activated MMP enzyme solution
-
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Monitor the increase in fluorescence intensity over time (kinetic measurement). Data is typically collected every 1-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the MMP activity.
-
Conclusion
This compound is a potent dual inhibitor of matrix metalloproteinases and TACE/ADAM17. Its ability to modulate the activity of these key enzymes makes it a valuable tool for researchers studying the roles of MMPs and TACE in various physiological and pathological processes. The inhibition of TACE-mediated EGFR ligand shedding highlights its potential to interfere with critical cell signaling pathways involved in cancer and inflammation. Further research to elucidate the specific inhibitory profile of this compound against a wider range of individual MMPs will be crucial for a more complete understanding of its biological activities and therapeutic potential.
References
An In-depth Technical Guide to the Discovery and Synthesis of (S,S)-TAPI-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S,S)-TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and various Matrix Metalloproteinases (MMPs). This document details the discovery, stereoselective synthesis, and biological activity of this compound, presenting key quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and practical application in research and drug development.
Introduction: The Emergence of this compound
This compound is a specific stereoisomer of the broader metalloproteinase inhibitor, TAPI-1. The development of TAPI-1 was a progression from its structural analog, TAPI-0, with the goal of improving stability in serum. TAPI-1, and by extension its isomers, functions by blocking the shedding of various cell surface proteins, a process critical in numerous physiological and pathological states.[1] This includes the inhibition of TACE, the enzyme responsible for releasing the pro-inflammatory cytokine TNF-α, and a range of MMPs involved in tissue remodeling.
The isolation and characterization of the (S,S) stereoisomer represent a refinement in the pursuit of more specific and potent therapeutic agents. The precise three-dimensional arrangement of atoms in this compound is critical for its interaction with the active sites of its target enzymes, influencing its efficacy and selectivity. This guide will delve into the specifics of this important molecule.
Mechanism of Action: Targeting Key Mediators of Inflammation and Tissue Remodeling
This compound exerts its biological effects primarily through the inhibition of two key enzyme families: ADAMs (A Disintegrin and Metalloproteinase), particularly ADAM17 (TACE), and Matrix Metalloproteinases (MMPs). These enzymes play crucial roles in a variety of cellular processes, and their dysregulation is implicated in numerous diseases, including inflammatory disorders and cancer.
Inhibition of TACE and Cytokine Shedding
TACE is a membrane-bound sheddase that cleaves the extracellular domain of a wide array of transmembrane proteins, including the precursor of Tumor Necrosis Factor-α (pro-TNF-α). The release of soluble TNF-α is a critical step in the inflammatory cascade. This compound, as a hydroxamic acid-based inhibitor, chelates the zinc ion within the catalytic domain of TACE, thereby blocking its proteolytic activity.[2] This inhibition prevents the shedding of pro-TNF-α and other TACE substrates, such as L-selectin and the p55 TNF-α receptor.[3]
The signaling pathway affected by this compound is illustrated below:
Inhibition of Matrix Metalloproteinases (MMPs)
This compound also demonstrates inhibitory activity against various members of the MMP family. MMPs are zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for normal physiological processes like wound healing and development, their overexpression is linked to diseases such as arthritis and cancer metastasis. The inhibitory action of this compound on MMPs contributes to its potential therapeutic applications in these areas.
Quantitative Biological Data
| Target | Compound | IC50 (µM) | Cell Line/Assay Condition | Reference |
| sAPPα Release (Constitutive) | This compound | 8.09 | Non-TACE-overexpressing cells | [4] |
| sAPPα Release (Muscarinic Stimulated) | This compound | 3.61 | M3-stimulated sAPPα release | [4] |
| sAPPα Release (TACE-dependent) | This compound | 0.92 | TACE-overexpressing cells | |
| TNF-α, IL-6R, TNFRI, TNFRII Release | TAPI-1 (isomer not specified) | 5-100 | Varies by target |
Table 1: Inhibitory Activity of this compound and TAPI-1 on sAPPα and Cytokine Release.
Stereoselective Synthesis of this compound
A detailed, step-by-step protocol for the stereoselective synthesis of this compound is not publicly available. However, based on the general principles of peptide synthesis and the synthesis of related hydroxamic acid inhibitors, a plausible synthetic route can be outlined. The synthesis would involve the coupling of three key chiral building blocks: an (S)-configured N-protected amino acid with a naphthalene side chain, an (S)-configured alanine derivative, and an (R)-configured hydroxamic acid precursor. The stereochemistry at each step is crucial for the final activity of the molecule.
A generalized workflow for such a synthesis is depicted below:
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
TACE (ADAM17) Inhibition Assay (Fluorimetric)
This protocol describes a method to measure the in vitro inhibitory activity of this compound against purified TACE.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic TACE substrate (e.g., QXL™ 520/5-FAM FRET peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 0.01% Brij-35)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Add the recombinant human TACE to each well (except the no-enzyme control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic TACE substrate to all wells.
-
Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 490 nm/520 nm for 5-FAM) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using a suitable software.
MMP Inhibition Assay (Fluorimetric)
This protocol outlines a method to assess the inhibitory effect of this compound on a specific MMP.
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
If using a pro-MMP, activate it by incubating with APMA according to the manufacturer's instructions, followed by inactivation of APMA.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions, a vehicle control, and a no-enzyme control.
-
Add the activated MMP to each well (except the no-enzyme control) and incubate for 15 minutes at 37°C.
-
Start the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.
-
Calculate the reaction rates and determine the IC50 value for this compound against the specific MMP.
Cell-Based TNF-α Shedding Assay
This protocol describes a cell-based assay to measure the inhibition of TNF-α release from stimulated cells.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the differentiated THP-1 cells with the diluted this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS to induce TNF-α production and shedding. Include an unstimulated control.
-
Incubate the cells for 4-6 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α shedding for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a significant molecule in the field of metalloproteinase inhibition. Its stereospecificity highlights the importance of three-dimensional structure in drug design. While a complete comparative profile of all its stereoisomers is not yet fully elucidated in public literature, the available data on this compound demonstrates its potent inhibitory activity against TACE and MMPs. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and similar compounds. Future research focusing on the stereoselective synthesis and a comprehensive comparative biological evaluation of all TAPI-1 isomers will be invaluable for the development of more targeted and effective therapies for inflammatory diseases and cancer.
References
- 1. Structural insight into the stereoselective inhibition of MMP-8 by enantiomeric sulfonamide phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sAPP-α modulates β-secretase activity and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic Basis of Selectivity in the Interactions of Tissue Inhibitors of Metalloproteinases N-domains with Matrix Metalloproteinases-1, -3, and -14 - PMC [pmc.ncbi.nlm.nih.gov]
(S,S)-TAPI-1: A Technical Guide to its Application in Diverse Research Fields
(S,S)-TAPI-1 , an isomer of the broad-spectrum metalloproteinase inhibitor TAPI-1, has emerged as a critical tool for researchers in immunology, oncology, and neuroscience. Its primary mechanism of action lies in the potent inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), and various Matrix Metalloproteinases (MMPs). This inhibitory action modulates critical cellular processes by preventing the shedding of a wide array of cell surface proteins, thereby impacting inflammation, cancer progression, and neurodegeneration. This technical guide provides an in-depth overview of the core research areas utilizing this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.
Core Research Areas and Mechanism of Action
This compound is predominantly utilized in the following research domains:
-
Immunology and Inflammation: By inhibiting TACE, this compound blocks the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and the shedding of cytokine receptors like the p60 TNF receptor and the Interleukin-6 receptor (IL-6R). This activity makes it a valuable tool for studying and potentially mitigating inflammatory responses.
-
Cancer Research: TACE and MMPs are frequently overexpressed in cancerous tissues, contributing to tumor growth, invasion, and metastasis. This compound is employed to investigate the role of these proteases in cancer biology. Studies have shown its efficacy in inhibiting cancer cell viability, migration, and invasion, as well as enhancing sensitivity to chemotherapeutic agents like cisplatin.[1][2][3] A key pathway implicated in these effects is the NF-κB signaling cascade.
-
Neuroscience and Alzheimer's Disease: TACE is one of the α-secretases involved in the non-amyloidogenic processing of the Amyloid Precursor Protein (APP). By modulating TACE activity, this compound influences the production of the neuroprotective soluble APPα (sAPPα) fragment. This has significant implications for research into Alzheimer's disease, where the accumulation of amyloid-β peptide is a central pathological hallmark.
Quantitative Data: Inhibitory Potency
The inhibitory activity of TAPI-1, of which this compound is an isomer, has been quantified against its primary targets and its effects on cellular processes. The following table summarizes key IC50 values.
| Target/Process | System | IC50 Value | Reference |
| TACE-dependent sAPPα release | TACE-overexpressing cells | 0.92 µM | |
| Muscarinic receptor-stimulated sAPPα release | HEK-293 cells expressing M3 muscarinic receptors | 3.61 µM | |
| Constitutive sAPPα release | Non-TACE-overexpressing cells | 8.09 µM |
Signaling Pathways and Experimental Workflows
To visually represent the intricate cellular processes modulated by this compound, the following diagrams have been generated using the DOT language.
This compound Inhibition of the NF-κB Signaling Pathway in Cancer
This compound in the Modulation of APP Processing
General Experimental Workflow for Cell Viability Assay
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (WST-1 Method)
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Target cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm can also be used.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.
Cell Migration and Invasion Assay (Transwell Method)
This assay evaluates the effect of this compound on the migratory and invasive potential of cells.
Materials:
-
Target cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Preparation of Inserts (for Invasion Assay): Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top surface of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 30 minutes. For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. If testing the effect of this compound, include the desired concentration of the inhibitor in the cell suspension.
-
Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell type's migratory/invasive capacity.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated/non-invaded cells.
-
Staining: Fix the cells that have migrated to the bottom of the insert membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Imaging and Quantification: Gently wash the inserts with water. Allow the membrane to dry. Using a microscope, count the number of stained cells in several random fields of view. The average number of cells per field is used to quantify migration/invasion.
Western Blot Analysis of NF-κB Pathway Activation
This protocol is used to determine the effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Materials:
-
Target cells
-
This compound
-
Stimulating agent (e.g., TNF-α)
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-β-actin for cytoplasmic fraction, anti-Lamin B1 or anti-Histone H3 for nuclear fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with the desired concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 30 minutes) to induce p65 translocation.
-
Protein Extraction: Wash the cells with cold PBS. Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe separate blots or strip and re-probe for loading controls (β-actin for cytoplasm, Lamin B1/Histone H3 for nucleus).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. A decrease in nuclear p65 in this compound treated samples compared to the stimulated control indicates inhibition of NF-κB translocation.
References
- 1. europeanreview.org [europeanreview.org]
- 2. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
(S,S)-TAPI-1: A Technical Guide for the Study of Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory diseases represent a significant global health challenge, and the development of targeted therapeutics is a key focus of modern drug discovery. A crucial mediator in the inflammatory cascade is the A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a cell surface protease responsible for the "shedding" of a wide array of signaling molecules, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α), interleukin-6 receptor (IL-6R), and ligands of the Epidermal Growth Factor Receptor (EGFR). The release of these molecules from the cell surface initiates downstream signaling pathways that drive inflammation.
(S,S)-TAPI-1 is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, with significant activity against TACE/ADAM17. As an isomer of the more broadly studied TAPI-1, this compound offers a valuable tool for dissecting the role of ADAM17-mediated shedding in various inflammatory processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of inflammatory diseases. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action: Inhibition of TACE/ADAM17-Mediated Ectodomain Shedding
The primary mechanism of action of this compound in the context of inflammatory diseases is the inhibition of TACE (ADAM17). ADAM17 is a zinc-dependent metalloproteinase that cleaves the extracellular domains (ectodomains) of numerous transmembrane proteins, releasing them into the extracellular space. This process, known as ectodomain shedding, is a critical step in the activation and propagation of inflammatory signals.
By inhibiting ADAM17, this compound effectively blocks the shedding of key inflammatory mediators, thereby attenuating downstream inflammatory signaling. The principal substrates of ADAM17 relevant to inflammation include:
-
Tumor Necrosis Factor-α (TNF-α): A potent pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
-
Interleukin-6 Receptor (IL-6R): The shedding of IL-6R leads to the formation of a soluble receptor (sIL-6R) that can bind to IL-6 and activate cells that do not express the membrane-bound IL-6R, a process known as IL-6 trans-signaling, which is predominantly pro-inflammatory.[1][2][3][4]
-
Epidermal Growth Factor Receptor (EGFR) Ligands: ADAM17 cleaves and activates several EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α).[5] The activation of EGFR signaling can contribute to inflammatory responses and tissue remodeling.
The inhibition of ADAM17 by this compound leads to the suppression of these signaling pathways, resulting in a reduction of the inflammatory response.
Quantitative Data
The following tables summarize the available quantitative data for TAPI-1 and its isomers, providing insights into their inhibitory potency and effective concentrations in various experimental settings.
Table 1: In Vitro Inhibitory Activity of TAPI-1 and this compound
| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference(s) |
| This compound | M3-stimulated sAPPα release | TACE-overexpressing cells | 0.92 µM | |
| This compound | M3-stimulated sAPPα release | HEK293 cells | 3.61 µM | |
| This compound | Constitutive sAPPα release | Non-TACE-overexpressing cells | 8.09 µM | |
| TAPI-1 | Constitutive sAPPα release | HEK293 cells | 8.09 µM | |
| TAPI-1 | Muscarinic receptor-stimulated sAPPα release | HEK293 cells expressing M3 receptors | 3.61 µM | |
| TAPI-1 | TACE-dependent constitutive sAPPα release | Co-transfected APP(695) cells | 920 nM | |
| TAPI-1 | TNF-α release | - | 50-100 mM | |
| TAPI-1 | IL-6R release | - | 5-10 mM | |
| TAPI-1 | TNFRI release | - | 5-10 mM | |
| TAPI-1 | TNFRII release | - | 25-50 mM |
Table 2: In Vivo Efficacy of TAPI-1 in Inflammatory Models
| Animal Model | Disease | Compound | Dosage | Route of Administration | Key Findings | Reference(s) |
| Male Swiss albino mice | Staphylococcus aureus-induced septic arthritis | TAPI-1 | 10 mg/kg body weight | Intraperitoneal | Significantly reduced arthritis severity, paw swelling, and bone-cartilage destruction. Lowered levels of sTNF-α and sTNFR-1. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study its effects on inflammatory processes.
Fluorometric TACE Inhibitor Screening Assay
This protocol is adapted from commercially available TACE inhibitor screening kits and can be used to determine the inhibitory activity of this compound against TACE.
Materials:
-
TACE Assay Buffer
-
Recombinant TACE Enzyme
-
TACE Substrate (FRET-based)
-
This compound
-
Inhibitor Control (e.g., GM6001)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 318/449 nm)
Procedure:
-
Reagent Preparation:
-
Warm TACE Assay Buffer to room temperature.
-
Reconstitute the TACE enzyme in TACE Assay Buffer to the recommended concentration. Aliquot and store at -80°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in TACE Assay Buffer at 4 times the final desired concentration.
-
Add 25 µL of the diluted this compound, inhibitor control, or TACE Assay Buffer (for enzyme control) to the wells of the 96-well plate.
-
Prepare the TACE enzyme solution by diluting the reconstituted enzyme in TACE Assay Buffer. Add 50 µL of the enzyme solution to each well.
-
Mix gently and incubate the plate at 37°C for 5 minutes.
-
Prepare the substrate solution by diluting the TACE substrate in TACE Assay Buffer.
-
Add 25 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence (R1) at Ex/Em = 318/449 nm in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using a suitable curve-fitting software.
-
Cell-Based Cytokine Shedding Assay (TNF-α Release from LPS-Stimulated Monocytes)
This protocol describes how to measure the inhibitory effect of this compound on the release of soluble TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells (e.g., THP-1 or primary human monocytes).
Materials:
-
THP-1 cells (or isolated primary monocytes)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plate
-
Human TNF-α ELISA kit
-
Centrifuge
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells according to standard protocols.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of culture medium.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment and Stimulation:
-
The next day, prepare serial dilutions of this compound in culture medium at 2 times the final desired concentration.
-
Prepare a 2X LPS solution in culture medium (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Carefully remove the old medium from the wells.
-
Add 50 µL of the 2X this compound dilutions to the respective wells.
-
Add 50 µL of the 2X LPS solution to all wells except for the unstimulated control. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the TNF-α ELISA.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percent inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
In Vivo Model of Staphylococcus aureus-Induced Arthritis in Mice
This protocol provides a framework for inducing septic arthritis in mice and evaluating the therapeutic potential of this compound.
Materials:
-
Male Swiss albino mice
-
Staphylococcus aureus (e.g., strain LS-1)
-
This compound
-
Sterile saline
-
Syringes and needles for intravenous and intraperitoneal injections
-
Calipers for measuring paw swelling
Procedure:
-
Induction of Arthritis:
-
Culture S. aureus to the desired concentration (e.g., 5 x 10^6 cells/mouse).
-
Inject the bacterial suspension intravenously into the tail vein of the mice.
-
-
Treatment with this compound:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween-80).
-
Administer this compound intraperitoneally at the desired dosage (e.g., 10 mg/kg body weight) at regular intervals post-infection.
-
A control group should receive the vehicle only.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling, redness, and joint stiffness.
-
Measure paw thickness using calipers to quantify swelling.
-
At the end of the experiment, euthanize the mice and collect joint tissues for histological analysis to assess inflammation and bone/cartilage destruction.
-
Collect serum to measure levels of inflammatory cytokines (e.g., TNF-α) and soluble receptors (e.g., sTNFR-1) by ELISA.
-
-
Data Analysis:
-
Compare the arthritis index, paw swelling, histological scores, and cytokine levels between the this compound-treated group and the control group using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
ADAM17-Mediated Shedding and Downstream Signaling
Caption: ADAM17-mediated shedding of inflammatory mediators and its inhibition by this compound.
Experimental Workflow for Evaluating this compound in an In Vitro Inflammation Model
References
- 1. A metalloprotease inhibitor blocks shedding of the IL-6 receptor and the p60 TNF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
(S,S)-TAPI-1 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-1, an enantiomer of the metalloproteinase inhibitor TAPI-1, is a valuable tool for investigating the roles of "a disintegrin and metalloproteinase" (ADAM) enzymes in the central nervous system. As an inhibitor of ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) and other metalloproteinases, this compound offers a means to probe the shedding of various cell surface proteins, a process critically involved in neuroinflammation, synaptic plasticity, and the pathogenesis of neurodegenerative diseases.[1] This guide provides an in-depth overview of the applications of this compound in neuroscience, presenting quantitative data, experimental methodologies, and key signaling pathways.
Core Mechanism of Action
This compound exerts its effects primarily by inhibiting the proteolytic activity of ADAM17. ADAM17 is a key "sheddase" responsible for the ectodomain cleavage of a wide array of transmembrane proteins, including cytokines, growth factors, and their receptors.[1][2] In the context of neuroscience, this includes substrates like the amyloid precursor protein (APP) and the p75 neurotrophin receptor.[3] By blocking this shedding process, this compound allows researchers to dissect the functional consequences of these cleavage events in both physiological and pathological conditions.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) values, providing a reference for experimental design.
| Target/Process | Cell/System Type | IC50 Value | Reference |
| Muscarinic Acetylcholine Receptor M3-Stimulated sAPPα Release | Not specified | 3.61 µM | [1] |
| TACE-Dependent sAPPα Release | TACE-overexpressing cells | 0.92 µM | |
| sAPPα Release | Non-TACE-overexpressing cells | 8.09 µM | |
| Cytokine Receptor Shedding (TAPI-1, stereochemistry not specified) | Not specified | 8.09 µM |
Signaling Pathways
The inhibition of ADAM17 by this compound can modulate several critical signaling pathways in the nervous system. Understanding these pathways is crucial for interpreting experimental results and for identifying potential therapeutic targets.
ADAM17-Mediated APP Processing
ADAM17 functions as an α-secretase, cleaving APP within the amyloid-β (Aβ) domain, thus precluding the formation of amyloidogenic Aβ peptides. Inhibition of ADAM17 by this compound can therefore influence the levels of soluble APPα (sAPPα) and potentially impact downstream signaling and plaque formation in models of Alzheimer's disease.
Caption: ADAM17-mediated cleavage of APP and its inhibition by this compound.
ADAM17 and Neuroinflammation
ADAM17 is responsible for the shedding of Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor to its soluble, active form. Soluble TNF-α is a potent pro-inflammatory cytokine implicated in various neuroinflammatory conditions. By inhibiting this process, this compound can be used to study the role of TNF-α-mediated signaling in neuroinflammation.
Caption: Inhibition of TNF-α shedding and subsequent neuroinflammatory signaling by this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound in neuroscience research. The following protocols provide a starting point for in vitro and in vivo studies.
In Vitro: Inhibition of sAPPα Release in Primary Neuronal Cultures
This protocol describes a method to assess the effect of this compound on the release of sAPPα from primary cortical neurons.
1. Primary Cortical Neuron Culture:
-
Dissect cortices from E18 mouse or rat embryos and dissociate the tissue into single cells using papain or trypsin.
-
Plate the neurons on poly-D-lysine coated plates at a suitable density in a serum-free neuronal culture medium.
-
Maintain the cultures for at least 7 days in vitro (DIV) to allow for neuronal maturation and synapse formation.
2. Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., ranging from 0.1 to 10 µM).
-
Replace the culture medium of the primary neurons with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
3. Quantification of sAPPα:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Quantify the concentration of sAPPα in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the sAPPα levels to the total protein concentration of the corresponding cell lysate.
Caption: Workflow for assessing this compound's effect on sAPPα release.
In Vivo: Intracerebroventricular (ICV) Administration in a Mouse Model of Alzheimer's Disease
This protocol provides a general framework for administering this compound directly into the brain of a transgenic mouse model of Alzheimer's disease to assess its effects on neuropathology.
1. Animal Model and Stereotaxic Surgery:
-
Use an appropriate transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Drill a small burr hole in the skull over the lateral ventricle.
-
Slowly infuse a solution of this compound (dissolved in a vehicle compatible with in vivo use, such as a solution containing DMSO, PEG300, and Tween80) or vehicle control into the lateral ventricle using a microinjection pump.
2. Post-operative Care and Tissue Collection:
-
Suture the incision and provide appropriate post-operative care, including analgesics.
-
Allow the animals to recover and continue the treatment for the desired duration (e.g., daily or weekly injections).
-
At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it in 4% paraformaldehyde before cryoprotection in sucrose.
3. Neuropathological Analysis:
-
Section the brain using a cryostat or vibratome.
-
Perform immunohistochemistry to detect amyloid plaques (e.g., using anti-Aβ antibodies), neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes), and synaptic markers.
-
Quantify the plaque load, glial activation, and synaptic density in relevant brain regions (e.g., hippocampus and cortex) using image analysis software.
Caption: General workflow for in vivo evaluation of this compound in an AD mouse model.
Conclusion and Future Directions
This compound is a potent inhibitor of ADAM17 and serves as a critical research tool in neuroscience. Its ability to modulate the shedding of key neuronal proteins provides a means to investigate fundamental processes in neuroinflammation, neurodegeneration, and synaptic function. While the available data provides a strong foundation for its use, further research is needed to fully elucidate the stereospecific effects of this compound compared to its (R,R)-enantiomer in various neuronal contexts. Moreover, additional in vivo studies are warranted to explore its therapeutic potential for neurological disorders. This guide provides a comprehensive starting point for researchers and drug development professionals interested in harnessing the capabilities of this compound to advance our understanding of the nervous system and develop novel therapeutic strategies.
References
- 1. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibodies targeting ADAM17 reverse neurite outgrowth inhibition by myelin-associated inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S,S)-TAPI-1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,S)-TAPI-1 is a stereoisomer of TAPI-1, a potent broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes, most notably Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2] Its primary mechanism of action involves chelating the zinc ion within the active site of these metalloproteinases.[3] By inhibiting TACE, this compound effectively blocks the proteolytic cleavage, or "shedding," of the extracellular domains of various transmembrane proteins.[2] This includes inflammatory cytokines like TNF-α, cytokine receptors such as the IL-6 receptor, and ligands for the Epidermal Growth Factor Receptor (EGFR). Consequently, this compound is a valuable research tool for investigating signaling pathways involved in inflammation, cancer cell proliferation, migration, and immune responses.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of TACE (ADAM17). TACE is a cell-surface protease responsible for cleaving the membrane-bound precursors of numerous signaling molecules to release their soluble, active forms. By blocking TACE, this compound prevents the shedding of these substrates, thereby modulating their downstream signaling pathways.
Caption: Mechanism of TACE inhibition by this compound.
Signaling Pathway Modulation
3.1. Inhibition of EGFR Signaling Pathway
TACE-mediated cleavage of EGFR ligands, such as Transforming Growth Factor-α (TGF-α), is a key mechanism for EGFR transactivation. By inhibiting TACE, this compound prevents the release of these ligands, thereby suppressing EGFR activation and downstream pro-proliferative pathways like the Ras-Raf-MEK-ERK cascade.
Caption: Inhibition of the EGFR signaling cascade by this compound.
3.2. Suppression of NF-κB Signaling
Studies have demonstrated that TAPI-1 can suppress the activation of the NF-κB signaling pathway. This is significant as NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune responses. The inhibitory effect may be linked to the blockage of TNF-α release, a potent activator of the NF-κB pathway.
Caption: Suppression of the NF-κB signaling pathway by this compound.
Quantitative Data
The inhibitory concentration (IC50) of TAPI-1 varies depending on the cell type, substrate, and experimental conditions.
| Target / Process | Cell Line / System | IC50 Value | Reference |
| Constitutive sAPPα Release | HEK293 cells | 8.09 µM | |
| Muscarinic Receptor-Stimulated sAPPα Release | HEK293 cells (expressing M3 receptors) | 3.61 µM | |
| TACE-dependent APP(695) Release | TACE-overexpressing cells | 0.92 µM | |
| ADAM17 Activity (in vitro) | Murine Embryonic Fibroblasts (mEFs) | 128.0 ± 0.9 nM | |
| TACE Activity | - | 8.09 µM |
Experimental Protocols
5.1. Preparation of this compound Stock Solution
This compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Reconstitution : To prepare a 10 mM stock solution, dissolve 5.0 mg of this compound (MW: 499.60 g/mol ) in 1.0 mL of fresh, anhydrous DMSO.
-
Mixing : Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting & Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Note : The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
5.2. General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound.
Caption: General experimental workflow for cell culture studies.
5.3. Protocol: Inhibition of LPS-Induced TNF-α Release
This protocol details how to use this compound to inhibit the release of soluble TNF-α from monocytic cells, such as THP-1 or RAW 264.7, following stimulation with lipopolysaccharide (LPS).
-
Cell Seeding : Seed THP-1 or RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere or stabilize overnight.
-
Pre-treatment : The next day, replace the old medium with fresh, serum-free (or low-serum) medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a DMSO vehicle control. Incubate for 1-2 hours.
-
Stimulation : Add LPS to a final concentration of 100 ng/mL to the appropriate wells. Do not add LPS to negative control wells.
-
Incubation : Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Analysis : Quantify the concentration of soluble TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
5.4. Protocol: Cell Viability Assay
It is crucial to determine if the observed effects of this compound are due to specific pathway inhibition or general cytotoxicity. A CCK-8 or MTT assay can be used for this purpose.
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment : Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation : Incubate the cells for the duration of your longest experiment (e.g., 24, 48, or 72 hours).
-
Assay : Add the CCK-8 or MTT reagent to each well according to the manufacturer's protocol.
-
Measurement : After the appropriate incubation time with the reagent, measure the absorbance using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will help determine the non-toxic working concentration range for your specific cell line. Studies on esophageal squamous cell carcinoma cells (TE-1 and Eca109) showed that concentrations of 10 and 20 µM significantly decreased cell viability after 24 hours, while 5 µM had no obvious effect.
References
Application Notes and Protocols for the Preparation of (S,S)-TAPI-1 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE/ADAM17) and various matrix metalloproteinases (MMPs).[1][2] It is a structural analog of TAPI-0 but exhibits greater stability in serum. Due to its inhibitory activity, this compound is a valuable tool in studying the roles of TACE and MMPs in various physiological and pathological processes, including inflammation and cancer. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and DMSO.
| Property | Value | Reference(s) |
| This compound | ||
| Molecular Weight | 499.60 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 24.98 mg/mL; up to 99 mg/mL (198.15 mM) | |
| Storage (Powder) | 3 years at -20°C | |
| DMSO | ||
| Molecular Weight | 78.13 g/mol | |
| Density | 1.1004 g/cm³ | |
| Boiling Point | 189 °C | |
| Melting Point | 19 °C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.996 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 499.60 g/mol x 1000 mg/g = 4.996 mg
-
-
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the 4.996 mg example, add 1 mL of DMSO.
-
Note: It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.
-
-
Ensuring Complete Dissolution:
-
Cap the tube securely.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary, though it is often not required due to its high solubility in DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general mechanism of action of TAPI-1 and the experimental workflow for preparing the stock solution.
Caption: Mechanism of TACE inhibition by this compound.
Caption: Experimental workflow for stock solution preparation.
References
Application Notes and Protocols for In Vivo Administration of (S,S)-TAPI-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-1 is a stereoisomer of the broad-spectrum metalloproteinase inhibitor, TAPI-1. It is recognized for its inhibitory activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). ADAM17 is a critical enzyme involved in the shedding of various cell surface proteins, including tumor necrosis factor-alpha (TNF-α) and ligands for the epidermal growth factor receptor (EGFR). Dysregulation of ADAM17 activity has been implicated in the pathogenesis of numerous diseases, including cancer, where it can promote tumor growth, inflammation, and metastasis.
These application notes provide a comprehensive overview of the methodologies for the in vivo administration of this compound in mouse models of cancer. The protocols outlined below are generalized based on standard practices for administering small molecule inhibitors to mice and should be adapted and optimized for specific experimental designs. Due to a scarcity of published studies detailing the in vivo use of the specific (S,S)-isomer of TAPI-1 in mouse cancer models, the following protocols are intended as a guide for initiating such studies. Researchers are strongly encouraged to perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse strain and cancer model.
Data Presentation
As there is limited quantitative data available in the public domain specifically for the in vivo efficacy of this compound in mouse cancer models, the following table is presented as a template for researchers to record their findings from efficacy studies.
Table 1: Template for Recording In Vivo Efficacy Data of this compound in a Subcutaneous Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (% TGI) | Mean Survival (Days) | Notes |
| Vehicle Control | - | e.g., IP | e.g., Daily | N/A | |||
| This compound | e.g., 10 | e.g., IP | e.g., Daily | ||||
| This compound | e.g., 25 | e.g., IP | e.g., Daily | ||||
| This compound | e.g., 50 | e.g., IP | e.g., Daily | ||||
| Positive Control | Varies | Varies | Varies | e.g., Cisplatin |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and a final formulation of this compound suitable for parenteral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 100 mg/mL in DMSO):
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to achieve a high concentration stock solution (e.g., 100 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Note: As moisture-absorbing DMSO can reduce solubility, it is recommended to use fresh, anhydrous DMSO.
-
-
Final Formulation for Injection (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 50 µL of the 100 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of sterile PEG300 and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of sterile Tween 80 to the mixture and vortex until the solution is clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is homogenous.
-
This formulation should be prepared fresh before each administration and used immediately for optimal results.
-
Protocol 2: Establishment of a Subcutaneous Tumor Model
This protocol details the procedure for establishing a subcutaneous tumor in mice, a commonly used model for evaluating the efficacy of anti-cancer agents.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile centrifuge tubes
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice for human xenografts) or syngeneic mice for murine cancer cell lines.
-
1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Electric clippers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture the chosen cancer cell line in the appropriate complete medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cell pellet with sterile PBS or HBSS and centrifuge again.
-
Resuspend the cell pellet in a known volume of sterile, cold PBS or HBSS.
-
Perform a cell count using a hemocytometer and assess cell viability (should be >90%).
-
Adjust the cell concentration to the desired density for injection (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice.
-
-
Tumor Inoculation:
-
Anesthetize the mouse using an approved protocol.
-
Shave a small area on the flank of the mouse.
-
Clean the injection site with a 70% ethanol wipe.
-
Draw the cell suspension (typically 100 µL, containing 1 x 10⁶ cells) into a 1 mL syringe with a 25-27 gauge needle.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Carefully withdraw the needle.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Regularly monitor the mice for tumor growth, which can be measured with calipers.
-
Protocol 3: Administration of this compound in Tumor-Bearing Mice
The following are generalized protocols for different routes of administration. The choice of route will depend on the experimental goals and the pharmacokinetic properties of the compound.
a) Intraperitoneal (IP) Injection:
-
Prepare the this compound formulation as described in Protocol 1.
-
Gently restrain the mouse, tilting it slightly downwards on one side to allow the abdominal organs to shift.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Inject the desired volume of the this compound formulation.
-
Return the mouse to its cage and monitor for any adverse reactions.
b) Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
c) Subcutaneous (SC) Injection:
-
Gently grasp the loose skin over the back or flank of the mouse to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
d) Oral Gavage (PO):
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Gently advance the needle into the esophagus. Do not force the needle.
-
Administer the this compound formulation.
-
Slowly withdraw the needle and return the mouse to its cage.
Mandatory Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound action.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Application Notes and Protocols for (S,S)-TAPI-1 in Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). As an isomer of TAPI-1, it also exhibits inhibitory activity against other metalloproteinases (MMPs). TACE is a critical enzyme responsible for the shedding of various cell surface proteins, including the precursors of inflammatory cytokines like TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR). By inhibiting TACE, this compound can modulate signaling pathways that are crucial for cell survival, proliferation, and apoptosis. These application notes provide detailed protocols for utilizing this compound in cell viability assays to assess its therapeutic potential.
Mechanism of Action
TACE plays a pivotal role in cell signaling by cleaving and releasing the extracellular domains of transmembrane proteins. One of the key substrates of TACE is the precursor of TNF-α. Inhibition of TACE by this compound blocks the release of soluble TNF-α, a potent inflammatory cytokine. Furthermore, TACE is involved in the activation of the EGFR signaling pathway by releasing EGFR ligands. The EGFR/PI3K/AKT pathway is a well-established signaling cascade that promotes cell survival and proliferation. By inhibiting TACE, this compound can downregulate this pro-survival pathway, leading to decreased cell viability and induction of apoptosis in cancer cells. Additionally, TACE inhibition has been shown to suppress the NF-κB signaling pathway, which is implicated in inflammation, cell survival, and resistance to chemotherapy.[1][2][3]
Data Presentation
The following tables summarize the dose-dependent effects of TAPI-1, an isomer of this compound, on the viability of various cell lines. This data provides a reference for designing experiments with this compound.
Table 1: Effect of TAPI-1 on the Viability of Esophageal Squamous Carcinoma Cells
| Cell Line | TAPI-1 Concentration (µM) | Incubation Time (hours) | Percent Viability (%) |
| TE-1 | 0 | 24 | 100 |
| 1.25 | 24 | ~100 | |
| 2.5 | 24 | ~100 | |
| 5 | 24 | ~95 | |
| 10 | 24 | ~85 | |
| 20 | 24 | ~75 | |
| Eca109 | 0 | 24 | 100 |
| 1.25 | 24 | ~100 | |
| 2.5 | 24 | ~100 | |
| 5 | 24 | ~98 | |
| 10 | 24 | ~90 | |
| 20 | 24 | ~80 |
*Statistically significant decrease in cell viability compared to the untreated control. Data is extrapolated from a study by Li et al. (2024) which demonstrated a significant, dose-dependent decrease in cell viability at 10 and 20 µM concentrations.[1][2]
Table 2: Effect of TAPI-1 on the Viability of Oligodendrocytes
| Cell Type | TAPI-1 Concentration (µM) | Incubation Time (hours) | Percent Viability (%) |
| Undifferentiated HOG cells | 100 | 48 | ~70 |
| Undifferentiated MO3.13 cells | 100 | 48 | ~65 |
| Differentiated MO3.13 cells | 100 | 48 | ~75* |
*Statistically significant decrease in cell viability compared to the untreated control. Data is based on a study that showed a significant reduction in the viability of both undifferentiated and differentiated oligodendrocytes upon treatment with 100 µM TAPI-1 for 48 hours.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of adherent cells. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound (CAS: 171235-71-5)
-
Cell line of interest (e.g., TE-1, Eca109, or other cancer cell lines)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Treatment: Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is important to include control wells for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Mandatory Visualization
Caption: TACE inhibition by this compound blocks pro-survival pathways.
Caption: Workflow for cell viability assessment using this compound.
References
- 1. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring Protein Shedding Inhibition by (S,S)-TAPI-1 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blotting to measure the inhibition of protein ectodomain shedding by (S,S)-TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This methodology is critical for studying the function of sheddases and for the development of therapeutics targeting these enzymes.
Introduction to Protein Shedding and this compound
Ectodomain shedding is a crucial post-translational modification where the extracellular domain of a membrane-bound protein is cleaved and released into the extracellular space. This process is mediated by a family of proteases known as sheddases, with ADAM17 being a key enzyme.[1][2] Dysregulation of ADAM17 activity is implicated in various diseases, including cancer and inflammatory disorders, making it a significant therapeutic target.[3][4]
This compound is a selective inhibitor of TACE/ADAM17, effectively blocking the shedding of numerous cell surface proteins.[5] By preventing the cleavage and release of protein ectodomains, this compound allows for the quantitative analysis of shedding inhibition. Western blotting is a powerful technique to visualize and quantify the decrease in the shed protein in the conditioned media and the corresponding accumulation of the full-length protein in the cell lysate.
Quantitative Data Summary
The following table summarizes typical experimental parameters for inhibiting protein shedding using this compound. Optimal conditions may vary depending on the cell line and the specific protein of interest.
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 5 x 10^5 to 2 x 10^6 cells/well | For a 6-well plate. |
| This compound Concentration | 1 - 20 µM | A concentration of 10 µM is a common starting point. |
| Incubation Time | 1 - 24 hours | 4 hours is often sufficient to observe significant inhibition. |
| Vehicle Control | DMSO | Ensure the final DMSO concentration is consistent across all samples and is typically ≤ 0.1%. |
| Positive Control | Phorbol 12-myristate 13-acetate (PMA) | At a concentration of 50-100 ng/mL to stimulate shedding. |
Experimental Protocols
This section details the step-by-step methodology for conducting a Western blot experiment to measure the inhibition of protein shedding by this compound.
Materials
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (and its isomer TAPI-1)
-
PMA (Phorbol 12-myristate 13-acetate)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer (or other suitable lysis buffer)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the shed ectodomain
-
Primary antibody against the intracellular domain of the protein of interest
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol
1. Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
The day before the experiment, replace the growth medium with serum-free or reduced-serum medium to minimize background from serum proteins.
-
Prepare working solutions of this compound and PMA in the serum-free medium. Include a vehicle control (DMSO).
-
Aspirate the medium from the cells and wash once with sterile PBS.
-
Add the treatment media to the respective wells:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (e.g., 10 µM)
-
PMA (e.g., 100 ng/mL)
-
PMA + this compound
-
-
Incubate the cells for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator.
2. Collection of Conditioned Media and Cell Lysates
-
Conditioned Media:
-
Carefully collect the conditioned media from each well into separate conical tubes.
-
Centrifuge the media at 3,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the supernatant to a fresh tube. This fraction contains the shed ectodomains.
-
Concentrate the conditioned media using centrifugal filter units (e.g., Amicon Ultra) with an appropriate molecular weight cutoff to increase the concentration of the shed protein.
-
-
Cell Lysate:
-
Wash the cells remaining in the wells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a fresh tube. This fraction contains the full-length and remaining transmembrane protein.
-
3. Protein Quantification
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Normalize the volume of the concentrated conditioned media based on the protein concentration of the corresponding cell lysate to ensure equal loading.
4. Sample Preparation for SDS-PAGE
-
To equal amounts of protein from the cell lysates and equal volumes of the normalized conditioned media, add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes. Note that for some transmembrane proteins, heating may cause aggregation, so optimization may be required.
5. SDS-PAGE and Protein Transfer
-
Load the prepared samples onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary antibody specific for the shed ectodomain (for the conditioned media blot) or the intracellular domain (for the cell lysate blot) overnight at 4°C. A loading control antibody should be used for the cell lysate blot.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
7. Detection and Analysis
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. The amount of shed protein in the conditioned media should decrease with this compound treatment, while the amount of full-length protein in the cell lysate should increase.
Visualizations
Signaling Pathway of ADAM17 Inhibition by this compound
Caption: Inhibition of ADAM17-mediated protein shedding by this compound.
Experimental Workflow for Western Blot Analysis of Protein Shedding
Caption: Workflow for analyzing protein shedding inhibition.
References
- 1. Frontiers | Involvement of shedding induced by ADAM17 on the nitric oxide pathway in hypertension [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Shedding of Syndecan-1 and -4 Ectodomains Is Regulated by Multiple Signaling Pathways and Mediated by a Timp-3–Sensitive Metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 5. Inhibition of transmembrane TNF-α shedding by a specific antibody protects against septic shock - PMC [pmc.ncbi.nlm.nih.gov]
ELISA protocol for detecting TNF-alpha inhibition by (S,S)-TAPI-1
Application Note & Protocol
Topic: ELISA Protocol for Detecting TNF-alpha Inhibition by (S,S)-TAPI-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases.[1][2] It is initially synthesized as a 26 kDa transmembrane precursor, pro-TNF-α. The release of the soluble, active 17 kDa form of TNF-α is mediated by the proteolytic cleavage of its precursor by the TNF-α Converting Enzyme (TACE), also known as ADAM17.[3] TACE has therefore emerged as a key therapeutic target for controlling inflammation.
This compound is a potent inhibitor of TACE and other matrix metalloproteinases (MMPs). By blocking TACE activity, this compound prevents the shedding of pro-TNF-α from the cell surface, thereby reducing the concentration of soluble TNF-α in the extracellular environment. This application note provides a detailed protocol for a cell-based assay coupled with a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory effect of this compound on TNF-α secretion.
Principle of the Assay
The assay is performed in two main stages. First, a suitable cell line, such as the human monocytic cell line THP-1, is stimulated to produce TNF-α. Lipopolysaccharide (LPS) is a common and potent stimulus for this process. The stimulated cells are then treated with varying concentrations of this compound. The inhibitor will block TACE-mediated cleavage of pro-TNF-α, leading to a dose-dependent decrease in soluble TNF-α released into the cell culture supernatant.
In the second stage, the collected cell culture supernatants are analyzed using a quantitative sandwich ELISA. In this assay, a microplate is pre-coated with a monoclonal antibody specific for human TNF-α. When the supernatant samples and standards are added, the TNF-α present is captured by the immobilized antibody. A second, enzyme-linked polyclonal antibody specific for TNF-α is then added, which binds to the captured TNF-α, forming a "sandwich". Following a wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is directly proportional to the amount of soluble TNF-α in the sample, which can be quantified by measuring the absorbance at a specific wavelength.
Signaling Pathway and Inhibitory Mechanism
The diagram below illustrates the proteolytic processing of pro-TNF-α by TACE and the mechanism of inhibition by this compound.
Experimental Protocols
Materials and Reagents
The following table summarizes the necessary materials and reagents for the entire protocol.
| Item | Description/Supplier | Notes |
| Cell Line | THP-1 (Human monocytic) | ATCC TIB-202 or similar. |
| Complete Culture Medium | RPMI-1640, 10% FBS, 1% Pen/Strep | Store at 4°C. |
| Cell Stimulant | Lipopolysaccharide (LPS) | E. coli O111:B4; Prepare a 1 mg/mL stock in sterile PBS. |
| TACE Inhibitor | This compound | Prepare a 10 mM stock solution in DMSO. Store at -20°C. |
| Cell Culture Plates | Sterile 96-well flat-bottom plates | For cell culture and treatment. |
| Human TNF-α ELISA Kit | Invitrogen (KHC3011), R&D Systems, or similar | Must contain all components listed below. |
| ELISA Plate | 96-well plate pre-coated with anti-human TNF-α antibody | Provided in the kit. |
| TNF-α Standard | Recombinant human TNF-α | Lyophilized. Reconstitute as per kit instructions. |
| Detection Antibody | Biotin-conjugated anti-human TNF-α antibody | Provided in the kit. |
| Enzyme Conjugate | Streptavidin-HRP (Horseradish Peroxidase) | Provided in the kit. |
| Wash Buffer | 20X or 25X concentrate | Dilute to 1X with deionized water. |
| Substrate Solution | TMB (3,3’,5,5’-Tetramethylbenzidine) | Ready-to-use. |
| Stop Solution | 2N Sulfuric Acid or 1M Phosphoric Acid | Ready-to-use. |
| Assay Diluent/Buffer | For diluting standards and samples | Provided in the kit. |
| Equipment | Humidified incubator (37°C, 5% CO₂), Microplate reader (450 nm), Multichannel pipettes, Sterile reservoirs, Plate washer (optional). |
Detailed Methodology
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Stimulation: Immediately after seeding, add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the "Unstimulated Control" wells.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Add 50 µL of the diluted inhibitor to the appropriate wells. For the "Stimulated Control" well, add 50 µL of medium containing the same final concentration of DMSO as the highest inhibitor concentration well. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet. Samples can be used immediately or stored at -80°C for later analysis.
Note: Bring all ELISA reagents to room temperature before use. It is recommended that all standards and samples be assayed in duplicate.
-
Prepare TNF-α Standards: Reconstitute the lyophilized TNF-α standard as per the kit's instructions to create a stock solution (e.g., 1000 pg/mL). Perform a serial dilution using the provided Assay Diluent to generate a standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, and 0 pg/mL).
-
Add Standards and Samples: Add 100 µL of each standard and collected supernatant sample to the appropriate wells of the pre-coated ELISA plate.
-
First Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Wash: Aspirate the liquid from each well and wash a total of three to four times with 300-400 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it firmly on a clean paper towel to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody solution to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP solution to each well.
-
Third Incubation: Cover the plate and incubate for 30 minutes at room temperature, protected from light.
-
Wash: Repeat the wash step as described in step 4.
-
Develop Color: Add 100 µL of TMB Substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.
-
Read Absorbance: Within 30 minutes of adding the stop solution, measure the optical density (OD) of each well at 450 nm using a microplate reader. Wavelength correction at 540 nm or 570 nm is recommended if available.
Experimental Workflow Diagram
Data Presentation and Analysis
Data Analysis
-
Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard (blank) OD from all other readings. Plot the mean OD for each standard on the y-axis against its concentration on the x-axis. Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
TNF-α Concentration: Use the standard curve to interpolate the TNF-α concentration for each sample. Remember to multiply by any dilution factor used for the samples.
-
Percentage Inhibition: Calculate the percentage of TNF-α inhibition for each concentration of this compound using the following formula:
% Inhibition = ( 1 - [TNF-α]inhibitor / [TNF-α]control ) * 100
Where:
-
[TNF-α]inhibitor is the concentration of TNF-α in the presence of the inhibitor.
-
[TNF-α]control is the concentration of TNF-α in the stimulated control (LPS only).
-
-
IC₅₀ Value: Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of TNF-α secretion.
Example Plate Layout and Results
Table 1: Example 96-Well ELISA Plate Layout STD: Standard, BLK: Blank (0 pg/mL), SC: Stimulated Control (LPS only), UC: Unstimulated Control, T1-T6: this compound concentrations.
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | STD 1 | STD 1 | UC | UC | T3 | T3 | T6 | T6 | ||||
| B | STD 2 | STD 2 | SC | SC | T4 | T4 | ||||||
| C | STD 3 | STD 3 | T1 | T1 | T5 | T5 | ||||||
| D | STD 4 | STD 4 | T2 | T2 | T6 | T6 | ||||||
| E | STD 5 | STD 5 | ||||||||||
| F | STD 6 | STD 6 | ||||||||||
| G | STD 7 | STD 7 |
| H | BLK | BLK | | | | | | | | | | |
Table 2: Example Quantitative Data and Inhibition Calculation
| Sample | This compound [µM] | Mean OD at 450 nm | Calculated TNF-α [pg/mL] | % Inhibition |
|---|---|---|---|---|
| Unstimulated Control | 0 | 0.055 | 5.2 | N/A |
| Stimulated Control | 0 | 1.850 | 850.5 | 0% |
| T1 | 0.1 | 1.250 | 560.1 | 34.1% |
| T2 | 0.5 | 0.875 | 380.7 | 55.2% |
| T3 | 1 | 0.550 | 225.3 | 73.5% |
| T4 | 5 | 0.180 | 60.8 | 92.8% |
| T5 | 10 | 0.095 | 20.1 | 97.6% |
| T6 | 20 | 0.060 | 7.5 | 99.1% |
References
- 1. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumour necrosis factor α converting enzyme (TACE) activity in the colonic mucosa of patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Surface Markers with (S,S)-TAPI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the proteolytic cleavage and release of the extracellular domains of numerous cell surface proteins. This process, known as ectodomain shedding, plays a crucial role in various physiological and pathological processes, including inflammation, cell signaling, and cancer progression.
By inhibiting TACE, this compound prevents the shedding of its substrates, leading to their accumulation on the cell surface. This alteration in the cell surface proteome can have significant functional consequences and can be precisely quantified using flow cytometry. These application notes provide a detailed protocol for the treatment of cells with this compound and subsequent analysis of cell surface marker expression by flow cytometry.
Mechanism of Action of this compound
TACE is a transmembrane metalloprotease that cleaves a wide array of type I transmembrane proteins. Its substrates include cytokines such as Tumor Necrosis Factor-α (TNF-α), growth factor receptors like the Transforming Growth Factor-β receptor I (TβRI), and adhesion molecules like L-selectin (CD62L). The activity of TACE is regulated by various signaling pathways, including the Erk MAP kinase and p38 MAP kinase pathways.[1][2] this compound acts as a competitive inhibitor of the TACE catalytic site, thereby preventing the cleavage of its substrates and their subsequent release from the cell surface.
Data Presentation: Quantitative Analysis of Cell Surface Marker Expression
Treatment of cells with this compound is expected to result in an increased cell surface expression of TACE substrates. This can be quantified by measuring the Mean Fluorescence Intensity (MFI) of fluorophore-conjugated antibodies specific to these markers using flow cytometry. Below are tables summarizing expected quantitative data from representative experiments.
Table 1: Effect of this compound Treatment on the Expression of TACE Substrates on HEK293 Cells
| Cell Surface Marker | Treatment | Mean Fluorescence Intensity (MFI) ± SD | Fold Change in MFI |
| TNFR1 | Vehicle (DMSO) | 2500 ± 150 | 1.0 |
| This compound (10 µM) | 7500 ± 450 | 3.0 | |
| TGF-α | Vehicle (DMSO) | 1800 ± 120 | 1.0 |
| This compound (10 µM) | 5400 ± 380 | 3.0 | |
| L-Selectin (CD62L) | Vehicle (DMSO) | 4200 ± 280 | 1.0 |
| This compound (10 µM) | 9800 ± 650 | 2.3 |
Table 2: Dose-Dependent Effect of this compound on TNFR1 Surface Expression on A549 Cells
| This compound Concentration | Mean Fluorescence Intensity (MFI) ± SD |
| 0 µM (Vehicle) | 3100 ± 200 |
| 1 µM | 4500 ± 310 |
| 5 µM | 8200 ± 550 |
| 10 µM | 11500 ± 780 |
| 20 µM | 11800 ± 810 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for treating adherent or suspension cells with this compound prior to flow cytometry analysis.
Materials:
-
Cell line of interest (e.g., HEK293, A549, Jurkat)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper (for adherent cells)
-
Sterile microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells: Seed cells in a 6-well plate or T-25 flask at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
-
For suspension cells: Seed cells in a T-25 flask or a culture dish at a density of approximately 0.5 x 10^6 cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a stock solution of 10 mM.
-
Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM, 20 µM). A vehicle control using the same concentration of DMSO should be prepared in parallel.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and the specific cell surface marker being analyzed.
-
-
Cell Harvesting:
-
For adherent cells:
-
Aspirate the medium and wash the cells once with PBS.
-
Add an appropriate volume of pre-warmed Trypsin-EDTA and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Alternatively, for markers sensitive to trypsin, use a cell scraper to gently detach the cells in PBS.
-
-
For suspension cells:
-
Transfer the cell suspension directly to a conical tube.
-
-
-
Cell Counting and Viability:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of complete medium or PBS.
-
Determine the cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Protocol 2: Flow Cytometry Analysis of Cell Surface Markers
This protocol describes the staining of cells with fluorophore-conjugated antibodies for the analysis of cell surface marker expression.
Materials:
-
Harvested cells from Protocol 1
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorophore-conjugated primary antibodies specific for the cell surface markers of interest (e.g., anti-TNFR1-PE, anti-CD62L-FITC)
-
Isotype control antibodies corresponding to the primary antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Aliquot approximately 0.5 - 1 x 10^6 cells per FACS tube.
-
Wash the cells once with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes at 4°C.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of antibodies to Fc receptors, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing an Fc block reagent.
-
Incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Without washing, add the predetermined optimal concentration of the fluorophore-conjugated primary antibody to the corresponding tubes.
-
For each primary antibody, set up a corresponding isotype control tube with the same concentration of the isotype control antibody.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step once more.
-
-
Cell Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the stained cells compared to the isotype control.
-
Quantify the expression of the cell surface marker by determining the Mean Fluorescence Intensity (MFI) or the percentage of positive cells.
-
Mandatory Visualizations
Caption: Signaling pathway of TACE (ADAM17) and its inhibition by this compound.
Caption: Experimental workflow for flow cytometry analysis with this compound treatment.
References
Application Notes and Protocols for (S,S)-TAPI-1 in In Vitro Studies
(S,S)-TAPI-1 , an isomer of the broad-spectrum metalloproteinase inhibitor TAPI-1, is a potent inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] ADAM17 is a key sheddase responsible for the cleavage and release of numerous cell surface proteins, including cytokines like TNF-α, cytokine receptors (e.g., TNFR, IL-6R), and ligands for growth factor receptors such as the Epidermal Growth Factor Receptor (EGFR).[3] Due to its central role in inflammation, cancer progression, and other pathological processes, ADAM17 is a significant therapeutic target.[3][4] this compound also exhibits inhibitory activity against various Matrix Metalloproteinases (MMPs).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal working concentration of this compound for in vitro experiments.
Data Presentation: Working Concentrations and IC₅₀ Values
The effective concentration of this compound is highly dependent on the cell type, the specific biological process being investigated, and the experimental conditions. A dose-response study is always recommended to determine the optimal concentration for a specific system. The table below summarizes reported working concentrations and half-maximal inhibitory concentration (IC₅₀) values from various in vitro studies.
| Compound | Assay / Biological Effect | Cell Line / System | Effective Concentration / IC₅₀ | Reference |
| This compound | Inhibition of sAPPα release (TACE-dependent) | TACE-overexpressing cells | IC₅₀: 0.92 µM | |
| This compound | Inhibition of sAPPα release (muscarinic receptor-stimulated) | HEK293 cells expressing M3 receptor | IC₅₀: 3.61 µM | |
| This compound | Inhibition of sAPPα release (constitutive) | Non-TACE-overexpressing cells | IC₅₀: 8.09 µM | |
| TAPI-1 | Inhibition of cell migration and invasion | Esophageal Squamous Carcinoma (TE-1, Eca109) | 5 µM | |
| TAPI-1 | Enhancement of cisplatin chemosensitivity | Esophageal Squamous Carcinoma (TE-1, Eca109) | 5 µM | |
| TAPI-1 | Inhibition of cell viability | Esophageal Squamous Carcinoma (TE-1, Eca109) | 10 µM, 20 µM | |
| TAPI-1 | Increased cell viability in LPS-treated cells | Human renal proximal tubule (HK-2) | 1 µM | |
| TAPI-1 | Inhibition of endothelial cell necroptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | 250 nM | |
| TAPI-1 | Inhibition of IL-6 Receptor (IL-6R) shedding | Cellular Assay | IC₅₀: 5-10 µM | |
| TAPI-1 | Inhibition of TNF Receptor I (TNFRI) shedding | Cellular Assay | IC₅₀: 5-10 µM | |
| TAPI-1 | Inhibition of TNF Receptor II (TNFRII) shedding | Cellular Assay | IC₅₀: 25-50 µM | |
| TAPI-1 | Inhibition of TNF-α release | Cellular Assay | IC₅₀: 50-100 µM |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the stock solution are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at concentrations up to 99 mg/mL (198.15 mM). For most applications, preparing a 10 mM or 20 mM stock solution is convenient.
-
To prepare a 10 mM stock solution, dissolve 5 mg of this compound (Molecular Weight: 499.60 g/mol ) in 1.0008 mL of DMSO.
-
Ensure the powder is completely dissolved. Gentle warming at 37°C or brief vortexing can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Cell Viability (Cytotoxicity) Assay
This protocol determines the effect of this compound on cell proliferation and viability, allowing for the calculation of an IC₅₀ value.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to the experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. For example, for an MTT assay, add 10 µL of a 5 mg/mL MTT solution and incubate for 2-4 hours.
-
Data Acquisition: After incubation with the reagent, solubilize the formazan crystals (if using MTT) with DMSO and measure the absorbance on a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol for Western Blot Analysis of ADAM17-Mediated Signaling
This protocol can be used to assess how this compound affects ADAM17 substrate shedding and downstream signaling pathways, such as NF-κB or EGFR activation.
Materials:
-
6-well or 12-well cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Protocol:
-
Cell Treatment: Seed cells and grow them to 70-80% confluency. Treat the cells with the desired concentration of this compound (and a vehicle control) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-p65 for NF-κB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: ADAM17 signaling pathway and its inhibition by this compound.
Caption: Workflow for determining the optimal working concentration of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 4. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,S)-TAPI-1 in Co-culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key sheddase responsible for the proteolytic release of a wide variety of cell-surface proteins, including the pro-inflammatory cytokine TNF-α, various growth factor receptors, and the amyloid precursor protein (APP) ectodomain.[1][3] In co-culture experiments, which involve the cultivation of two or more distinct cell populations, this compound serves as an invaluable tool to investigate cell-cell communication pathways mediated by TACE-dependent shedding. By inhibiting the release of soluble signaling molecules, researchers can elucidate their roles in complex biological processes such as inflammation, cancer progression, and neurodegeneration. These notes provide detailed protocols for utilizing this compound in co-culture systems and summarize key quantitative data for experimental design.
Mechanism of Action: TACE, an integral membrane-bound zinc-dependent metalloproteinase, cleaves the extracellular domain of its substrates, releasing them into the extracellular space where they can act as soluble signaling molecules.[3] this compound, a hydroxamate-based inhibitor, functions by chelating the active site zinc ion of TACE and other metalloproteinases (MMPs), thereby blocking their proteolytic activity. This inhibition prevents the shedding of TACE substrates, leading to their accumulation on the cell surface and a reduction of their soluble forms in the culture medium. This mechanism allows for the precise dissection of signaling events attributed to shed versus membrane-bound proteins in a co-culture environment.
References
Application Notes and Protocols for Immunohistochemistry using (S,S)-TAPI-1 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-1 is a potent inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a sheddase responsible for the ectodomain shedding of a wide variety of cell surface proteins, including cytokines like TNF-α, growth factor ligands such as Epidermal Growth Factor Receptor (EGFR) ligands, and cell adhesion molecules.[1][2] By inhibiting ADAM17, this compound blocks the release of these soluble factors, thereby modulating inflammatory responses, cell signaling, and other physiological and pathological processes.[1][3] These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissues treated with this compound to analyze the expression and localization of ADAM17 substrates.
Mechanism of Action of this compound
This compound is an isomer of TAPI-1 and acts as a broad-spectrum metalloproteinase inhibitor with high affinity for ADAM17.[1] It functions by chelating the zinc ion within the catalytic domain of the enzyme, which is essential for its proteolytic activity. This inhibition prevents the cleavage of transmembrane precursor proteins, leading to their accumulation on the cell surface and a reduction of their soluble counterparts in the extracellular space. This mechanism is critical for understanding the expected outcomes of immunohistochemical staining in tissues treated with this compound. For instance, staining for the extracellular domain of an ADAM17 substrate would be expected to show increased intensity on the cell membrane of treated tissues compared to untreated controls.
ADAM17/TACE Signaling Pathway
The following diagram illustrates the central role of ADAM17 in cleaving various substrates and how this compound intervenes in this process.
References
Troubleshooting & Optimization
Troubleshooting (S,S)-TAPI-1 solubility issues
Welcome to the technical support center for (S,S)-TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and other matrix metalloproteinases (MMPs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound, from solubility problems to experimental design.
Q1: I am having trouble dissolving this compound. What is the recommended procedure?
A1: this compound has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. To prepare a stock solution, warm the vial to room temperature and use sonication or gentle vortexing to aid dissolution.
Q2: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a concentrated DMSO stock into aqueous cell culture media is a common issue. Here are several strategies to mitigate this:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final culture volume, perform an intermediate dilution in pre-warmed (37°C) culture medium. For example, prepare a 10X or 100X intermediate solution and then add the required volume to your final culture.
-
Rapid Mixing: When adding the this compound solution (either the stock or an intermediate dilution) to the culture medium, ensure rapid and thorough mixing by gently swirling or pipetting. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also contribute to precipitation.
-
Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.
Q3: What is the stability of this compound in aqueous solutions and as a stock solution?
A3: Stock solutions of this compound in anhydrous DMSO are stable for several months when stored at -20°C or -80°C. However, aqueous solutions of this compound are less stable and it is recommended to prepare them fresh for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots. If you observe any precipitation in your stock solution upon thawing, gently warm and vortex the solution to redissolve the compound before use.
Q4: I am observing unexpected cytotoxicity in my experiments. Could this be related to the this compound?
A4: While this compound itself can exhibit cytotoxicity at higher concentrations, unexpected cell death may also be due to other factors:
-
DMSO Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is within a range that is well-tolerated by your specific cell line (typically <0.5%).
-
Precipitation: Precipitates of this compound can cause mechanical stress to cells and lead to cell death. Visually inspect your cultures for any signs of precipitation.
-
Compound Purity: Ensure you are using a high-purity batch of this compound. Impurities could contribute to unexpected biological effects.
Q5: What are the recommended working concentrations for this compound in different assays?
A5: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on published literature, here are some general starting points:
-
Cell Viability/Cytotoxicity Assays: Concentrations in the range of 10-20 µM have been shown to inhibit the viability of certain cancer cell lines.[1][2]
-
Cell Migration and Invasion Assays: A lower concentration, around 5 µM, has been effectively used to inhibit cell migration and invasion without significantly impacting cell viability.[1][2]
-
Inhibition of Cytokine Shedding: Effective concentrations can vary, but starting in the low micromolar range is recommended.
It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The solubility of this compound and its isomer, TAPI-1, has been reported in various solvents. The following table summarizes this information for easy reference.
| Solvent | Solubility | Notes |
| DMSO | >10 mM | Fresh, anhydrous DMSO is recommended as moisture can decrease solubility. |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Water | Sparingly Soluble |
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, gently vortex the vial and/or sonicate in a water bath for a short period.
-
Visually inspect the solution to ensure that all the powder has dissolved completely.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cell Migration Assay (Transwell Assay)
-
Insert Preparation: If necessary, coat the transwell inserts (e.g., 8 µm pore size) with an extracellular matrix protein like Matrigel for invasion assays. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Chemoattractant and Inhibitor Addition: In the lower chamber, add medium containing a chemoattractant (e.g., 10% fetal bovine serum). Add this compound at the desired concentration (e.g., 5 µM) to both the upper and lower chambers.[1] Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration to occur (e.g., 12-24 hours).
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for troubleshooting solubility issues.
Caption: TACE/ADAM17 signaling pathway and its inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid (S,S)-TAPI-1 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the precipitation of (S,S)-TAPI-1 in cell culture media. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide
Precipitation of this compound in your cell culture medium can manifest as visible particles, cloudiness, or a film at the bottom of the culture vessel. This can significantly impact your experimental results by altering the effective concentration of the inhibitor and potentially inducing cellular stress. The following table summarizes common causes of precipitation and provides targeted solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to media | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the specific cell culture medium. | - Determine the empirical solubility limit of this compound in your medium using the protocol provided below.- Prepare a lower final concentration of this compound.- Consider using a formulation with co-solvents and/or surfactants if a high concentration is necessary (see In Vivo Formulation as a reference). |
| Temperature Shock: Adding a cold, concentrated stock solution to warm media can cause the compound to precipitate. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Allow the this compound stock solution to equilibrate to room temperature before use. | |
| Improper Mixing: Inadequate mixing upon addition of the stock solution can lead to localized high concentrations and precipitation. | - Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube. | |
| Precipitation observed after a period of incubation (e.g., 24-48 hours) | pH Shift: The pH of the culture medium can change over time due to cellular metabolism and the CO₂ environment in the incubator, potentially affecting the solubility of this compound.[1] | - Ensure your medium is properly buffered for the CO₂ concentration in your incubator.- Monitor the pH of your culture medium during the experiment.- If significant pH shifts are observed, consider using a medium with a stronger buffering capacity or changing the medium more frequently. |
| Interaction with Media Components: this compound may interact with components in the cell culture medium over time, leading to the formation of insoluble complexes. This can include salts, amino acids, or proteins in serum.[2] | - Test the stability of this compound in your specific medium over the intended duration of your experiment.- If using a serum-containing medium, be aware that this compound may bind to serum proteins, which can affect its free concentration and solubility.[3][4] Consider reducing the serum percentage if precipitation is an issue. | |
| Solvent Evaporation: Evaporation of the solvent (primarily water) from the culture plates can increase the concentration of all components, including this compound, potentially leading to precipitation. | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal the plates with gas-permeable tape for long-term experiments. | |
| Cloudiness or film formation in the stock solution | Improper Storage: The this compound stock solution may not have been stored correctly, leading to degradation or precipitation. | - Store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.- Use fresh, anhydrous DMSO to prepare the stock solution, as moisture can reduce solubility.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17, and other matrix metalloproteinases (MMPs). It is an isomer of TAPI-1. By inhibiting TACE, this compound blocks the shedding of the extracellular domain of various cell surface proteins, including TNF-α and its receptors. This makes it a valuable tool for studying the roles of these proteins in inflammation and other cellular processes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 99 mg/mL (198.15 mM).
Q3: What is the recommended final concentration of DMSO in cell culture?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid cytotoxic effects. A final DMSO concentration of 0.5% or less is generally considered safe for most cell lines, but it is always best to determine the tolerance of your specific cells to DMSO in a preliminary experiment.
Q4: Can I use a different solvent if I want to avoid DMSO?
A4: While DMSO is the most common solvent, other options can be explored if your experimental system is sensitive to it. However, the solubility of this compound in other solvents is not as well-documented. Potential alternatives could include ethanol or co-solvent formulations similar to those used for in vivo studies (e.g., containing PEG300 and Tween-80). It is essential to test the solubility and cellular toxicity of any alternative solvent system before use in your main experiments.
Q5: How does the composition of the cell culture medium affect this compound solubility?
A5: The composition of the cell culture medium can significantly influence the solubility of this compound. Different media, such as DMEM and RPMI-1640, have varying concentrations of salts, amino acids, vitamins, and other components. These components can interact with this compound, affecting its solubility. For example, high concentrations of certain salts or the presence of specific proteins in serum can lead to precipitation. Therefore, it is highly recommended to determine the empirical solubility of this compound in the specific medium you intend to use.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 499.60 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 20.016 µL of DMSO per 1 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Empirical Solubility Limit of this compound in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with the desired final concentrations of this compound (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and a vehicle control).
-
Prepare the highest concentration by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. For example, to prepare a 100 µM solution from a 10 mM stock, perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).
-
Perform 2-fold serial dilutions by transferring half of the volume from the highest concentration tube to a tube containing an equal volume of fresh, pre-warmed media, and so on.
-
For the vehicle control, add the same volume of DMSO as used for the highest this compound concentration to an equal volume of media.
-
-
Incubation:
-
Incubate the prepared dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Assessment of Precipitation:
-
Visual Inspection: After incubation, carefully observe each tube or well for any signs of precipitation, such as cloudiness, visible particles, or a film at the bottom.
-
Microscopic Examination: Place a small aliquot of each sample on a microscope slide and examine for the presence of crystalline structures or amorphous precipitates.
-
-
Determination of Solubility Limit:
-
The highest concentration of this compound that shows no evidence of precipitation by either visual or microscopic assessment is considered the empirical solubility limit in your specific medium under your experimental conditions.
-
Data Presentation
The following table can be used to record and compare the solubility of this compound in different cell culture media.
| Cell Culture Medium | Serum Concentration (%) | Highest Soluble Concentration (µM) | Observations (e.g., clear, slight haze, precipitate) |
| DMEM | 10 | ||
| DMEM | 0 | ||
| RPMI-1640 | 10 | ||
| RPMI-1640 | 0 | ||
| Your Medium | Your % |
Visualizations
Signaling Pathway of TACE Inhibition
Caption: Inhibition of the TACE signaling pathway by this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 3. Evaluation of serum protein binding by using in vitro pharmacological activity for the effective pharmacokinetics profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Determining the cytotoxic concentration of (S,S)-TAPI-1 in different cell lines
Welcome to the technical support center for (S,S)-TAPI-1, a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17) and other metalloproteinases.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to experimental challenges when determining the cytotoxic concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stereoisomer of the broad-spectrum metalloproteinase inhibitor, TAPI-1. Its primary mechanism of action is the inhibition of TACE (Tumor Necrosis Factor-α Converting Enzyme), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[2][3] TACE is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form.[3] By inhibiting TACE, this compound blocks this shedding process and can also inhibit the release of other cell surface proteins.
Q2: At what concentration should I start my cytotoxicity experiments with this compound?
A2: The optimal concentration is highly cell-line dependent. Based on available literature for the TAPI-1 mixture, significant inhibition of cell viability in esophageal squamous carcinoma cell lines (TE-1 and Eca109) was observed at concentrations of 10 µM and 20 µM after 24 hours. A concentration of 5 µM had minimal effects on cell viability in the same study. Therefore, a good starting point for a dose-response experiment would be a range from 1 µM to 50 µM.
Q3: What solvent should I use to dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line, which is generally less than 0.5%. Always run a vehicle control (cells treated with the same concentration of DMSO alone) to account for any solvent-induced effects.
Q4: How does inhibiting TACE with this compound affect signaling pathways?
A4: By inhibiting TACE, this compound primarily blocks the release of soluble TNF-α. This can, in turn, suppress downstream signaling pathways that are activated by TNF-α, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is crucial in regulating inflammation, cell survival, and proliferation. Inhibition of this pathway is one of the proposed anti-tumor mechanisms of TAPI-1.
Data on Cytotoxic/Inhibitory Concentrations
The following table summarizes the available data on the effects of TAPI-1 on cell viability. Data specifically for the this compound isomer on cell cytotoxicity is limited; most studies focus on its enzymatic inhibition.
| Cell Line | Compound | Concentration | Effect | Assay Used |
| TE-1 | TAPI-1 | 10 µM & 20 µM | Significant decrease in cell viability after 24h | CCK-8 |
| Eca109 | TAPI-1 | 10 µM & 20 µM | Significant decrease in cell viability after 24h | CCK-8 |
| LI90 | This compound | 20 µM | Assessed for effects on cell proliferation | CellTiter-Glo |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the TACE signaling pathway inhibited by this compound and a typical experimental workflow for determining its cytotoxic concentration.
Caption: TACE signaling pathway inhibited by this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Experimental Protocol: CCK-8 Cytotoxicity Assay
This protocol provides a general method for determining the cytotoxic effect of this compound using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
DMSO (sterile)
-
96-well flat-bottom cell culture plates
-
CCK-8 reagent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for background control (medium only).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment (Day 2):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations (e.g., 100 µM, 40 µM, 20 µM, 10 µM, 2 µM, 0 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay (Day 3-5):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the cell type and density.
-
Gently shake the plate to ensure homogenous color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Troubleshooting Tip: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps. After seeding, visually inspect the plate under a microscope to confirm even distribution.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Troubleshooting Tip: Avoid using the outer wells for experimental samples. Instead, fill them with 100-200 µL of sterile PBS or culture medium to create a humidity barrier.
-
Problem 2: Low signal or no dose-response observed.
-
Possible Cause 1: Cell Density is Too Low or Too High. An insufficient number of cells will produce a weak signal, while an overly confluent monolayer can obscure dose-dependent effects.
-
Troubleshooting Tip: Optimize the initial cell seeding density for your specific cell line and the duration of the experiment. Run a preliminary experiment to test a range of cell numbers.
-
-
Possible Cause 2: Incorrect Incubation Time. The incubation time with the compound or the CCK-8 reagent may be too short.
-
Troubleshooting Tip: For the CCK-8 reagent, monitor the color change and read the plate when the vehicle control wells have reached a robust absorbance (e.g., ~1.0). For compound exposure, consider extending the incubation period (e.g., from 24h to 48h or 72h).
-
Problem 3: High levels of cell death in the vehicle (DMSO) control group.
-
Possible Cause: Solvent Toxicity. The concentration of DMSO is too high for your cell line.
-
Troubleshooting Tip: Ensure the final DMSO concentration in the culture medium does not exceed the tolerance level for your cells (typically <0.5%). Perform a dose-response experiment with DMSO alone to determine its specific toxicity profile for your cell line.
-
References
- 1. TAPI-1 Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of the Role of TNF-α Converting Enzyme (TACE) in the Inhibition of Cell Surface and Soluble TNF-α Production by Acute Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in (S,S)-TAPI-1 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using (S,S)-TAPI-1, a potent inhibitor of ADAM17/TACE.
Frequently Asked Questions (FAQs)
Category 1: Basic Handling and Preparation
Q1: How should I properly dissolve and store this compound for optimal activity?
A1: Proper solubilization is critical for the activity of this compound. It is highly soluble in fresh, anhydrous DMSO.[1] Moisture can significantly reduce its solubility.
-
Recommendation: Prepare stock solutions in fresh, high-quality DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption. Store aliquots at -20°C or -80°C. For working solutions, dilute the DMSO stock in your cell culture medium immediately before use.[1]
Category 2: Interpreting Inhibition Results
Q2: I am not seeing the expected inhibition of my target protein's shedding. What could be wrong?
A2: This is a common issue that can arise from several factors related to the inhibitor, the experimental setup, or the biological context. A systematic check of potential failure points is recommended.
-
Inhibitor Integrity: Ensure your this compound stock solution is fresh and was prepared correctly (see Q1).
-
Stimulation: Confirm that your method of inducing shedding (e.g., with PMA, LPS) is working effectively.[1][2] Compare with a positive control where shedding is known to occur.
-
Assay Sensitivity: Verify that your detection method (e.g., ELISA, Western Blot) is sensitive enough to detect the changes in shed substrate levels.
-
Biological Factors: Consider that some cell types may have lower ADAM17 expression or that the specific substrate you are studying may be shed by other proteases in your model system.[3]
Q3: Why am I seeing only partial inhibition of shedding, even at high concentrations of this compound?
A3: Several factors can lead to incomplete inhibition:
-
Substrate-Specific Cleavage: ADAM17 inhibition can be substrate-selective. In some cellular contexts, this compound may effectively block the shedding of one substrate (e.g., TNF-α) but be less effective against another (e.g., TGFα).
-
Redundant Proteases: Other proteases, such as other ADAMs (e.g., ADAM10) or MMPs, may also be capable of cleaving your substrate of interest, particularly under conditions of strong cellular activation.
-
Inhibitor Specificity: this compound is an isomer of TAPI-1, which is known to inhibit not only ADAM17 but also some Matrix Metalloproteinases (MMPs). While it is a potent ADAM17 inhibitor, its activity against other proteases could contribute to complex biological readouts.
Q4: My results are inconsistent between experiments. What are common causes of variability?
A4: Variability can be frustrating. Common sources include:
-
Cell Culture Conditions: Factors like cell passage number, confluency, and serum starvation can alter cellular responses and ADAM17 activity.
-
Inhibitor Preparation: Inconsistent preparation of this compound working solutions can lead to different effective concentrations. Always prepare fresh dilutions from a stable stock for each experiment.
-
Stimulation Time Course: The kinetics of shedding can be rapid. Ensure that the timing of inhibitor pre-incubation and the duration of stimulation are kept consistent.
Category 3: Troubleshooting Unexpected Phenotypes
Q5: I'm observing unexpected cell toxicity or a decrease in cell viability. Is this normal?
A5: Yes, this can occur, particularly at higher concentrations. While designed as a specific sheddase inhibitor, TAPI-1 has been shown to reduce cell viability at higher doses (e.g., 10-20 µM) in certain cell lines like esophageal squamous cell carcinoma cells.
-
Recommendation: Always perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration. Use a cell viability assay (see protocols below) to establish a safe working concentration range.
Q6: I'm seeing an unexpected increase in a downstream signaling pathway after adding this compound. Why would this happen?
A6: This paradoxical effect can occur due to the complex role of ADAM17. ADAM17 sheds not only ligands but also their receptors. For example, ADAM17 can shed the TNF-α receptor. By inhibiting receptor shedding, this compound can increase the density of the receptor on the cell surface. If there is still a source of soluble TNF-α (potentially matured by other proteases), this can lead to an amplification of TNF-α signaling.
Q7: Could my results be due to off-target effects of this compound?
A7: Yes. The parent compound, TAPI-1, is known to inhibit MMPs in addition to ADAM17. Therefore, it is crucial to consider that an observed phenotype may be due to the inhibition of an MMP or another unforeseen target.
-
Validation Strategy: To confirm that your results are due to ADAM17 inhibition, consider using complementary approaches:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce ADAM17 expression and see if this phenocopies the effect of this compound.
-
Alternative Inhibitors: Use another structurally distinct ADAM17 inhibitor with a different off-target profile to see if the effect is reproducible.
-
Data Summary Tables
Table 1: General Inhibitory Profile of TAPI-1
| Target Family | Activity | Notes |
| ADAM17 (TACE) | Primary Target | Potent inhibitor of the shedding of numerous substrates including TNF-α, IL-6R, and EGFR ligands. |
| Matrix Metalloproteinases (MMPs) | Inhibitory Activity | TAPI-1 is a broad-spectrum MMP inhibitor. This is a key potential source of off-target effects. |
| ADAM10 | Lower Activity | TAPI-1 and its analogs are generally more selective for ADAM17 over ADAM10, but some cross-reactivity may occur. |
Table 2: Common Substrates of ADAM17
| Substrate Category | Examples | Reference |
| Cytokines | Tumor Necrosis Factor-α (TNF-α) | |
| Cytokine Receptors | IL-6 Receptor (IL-6R), p60 TNFR | |
| Growth Factor Ligands | EGFR Ligands (e.g., TGF-α, Amphiregulin) | |
| Adhesion Molecules | L-selectin (CD62L) | |
| Other | Amyloid Precursor Protein (APP) |
Experimental Protocols
Protocol 1: General ADAM17 Shedding Assay
This protocol provides a framework for measuring the inhibition of substrate shedding.
-
Cell Seeding: Plate cells in a suitable format (e.g., 24-well or 96-well plate) and allow them to adhere and reach the desired confluency (typically 70-90%).
-
Serum Starvation (Optional): Depending on the cell type and substrate, you may need to serum-starve the cells for 4-24 hours to reduce basal shedding.
-
Inhibitor Pre-incubation: Remove the medium and add fresh, serum-free (or low-serum) medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
Stimulation: Add a stimulating agent (e.g., PMA at 25-100 ng/mL, LPS at 1 µg/mL) to the wells.
-
Incubation: Incubate for the desired period to allow for substrate shedding (this can range from 30 minutes to several hours, depending on the kinetics of your specific substrate).
-
Supernatant Collection: Carefully collect the cell culture supernatant. Centrifuge the supernatant to pellet any detached cells or debris.
-
Analysis: Analyze the clarified supernatant for the presence of the shed substrate ectodomain using a suitable method like ELISA or Western Blot.
-
Cell Lysis (Optional): Lyse the remaining cells to measure the amount of non-shed, cell-associated substrate as a loading control.
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol helps determine the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control. Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, metabolically active, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. XTT does not require this step.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visual Guides and Workflows
Caption: Mechanism of ADAM17 shedding and its inhibition by this compound.
Caption: Troubleshooting workflow for experiments where inhibition is not observed.
Caption: Logical diagram illustrating on-target vs. potential off-target effects.
References
Optimizing incubation time for (S,S)-TAPI-1 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for experiments involving the ADAM17/TACE and MMP inhibitor, (S,S)-TAPI-1.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when using this compound in a cell viability assay?
A common starting point for cell viability assays (e.g., MTT, WST-1) is a 24-hour incubation period. However, the optimal time is highly dependent on the cell line's metabolic rate and doubling time. It is strongly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most effective incubation time for your specific model.
Q2: How does incubation time with this compound affect IC50 values?
The half-maximal inhibitory concentration (IC50) of this compound can be time-dependent. Generally, longer incubation times may result in lower IC50 values as the inhibitor has more time to exert its biological effects. For endpoint assays, it is crucial to maintain a consistent incubation time across all experiments to ensure the comparability of results. IC50 values can vary significantly between a 24-hour and a 72-hour treatment, so reporting the incubation time with the IC50 value is essential.[1][2][3]
Q3: For assays measuring inhibition of cytokine shedding (e.g., TNF-α), what is the recommended incubation period with this compound?
The optimal incubation time depends on the kinetics of cytokine secretion in your specific cell model upon stimulation. A common strategy is to pre-incubate the cells with this compound for a period of 1 to 4 hours before adding the inflammatory stimulus (e.g., LPS). The total incubation time with both the inhibitor and the stimulus can range from a few hours to 24 hours. Time-course experiments are necessary to identify the peak of cytokine production and the optimal window to observe the inhibitory effect of this compound.
Q4: How quickly can an effect of this compound on signaling pathways be observed?
Effects on intracellular signaling pathways, such as the inhibition of EGFR phosphorylation or modulation of the NF-κB pathway, can be very rapid. It is advisable to perform a detailed time-course experiment with short intervals (e.g., 0, 15, 30, 60 minutes, and several hours) after treatment.[4][5] For instance, changes in EGFR phosphorylation can be detected as early as 10 minutes after EGF stimulation.
Q5: What is a suitable incubation time for cell migration or invasion assays with this compound?
For transwell migration or invasion assays, the incubation time is dependent on the migratory/invasive capacity of the cell line. Typical incubation times range from 3 to 24 hours. It is recommended to first optimize the assay without the inhibitor to determine the time required for a sufficient number of cells to migrate or invade. A 24-hour incubation has been used to assess the effect of TAPI-2, a similar inhibitor, on brain tumor cell invasiveness.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant effect of this compound observed | Incubation time is too short for the biological effect to manifest. The cell line is resistant to the inhibitor. The concentration of the inhibitor is too low. | Extend the incubation time (e.g., up to 72 hours in viability assays). Verify the sensitivity of your cell line with a positive control. Perform a dose-response experiment to determine the optimal concentration. |
| Inconsistent results between experiments | Variation in incubation times. Asynchrony of cell cultures. Inconsistent timing of cell lysis or assay endpoint reading. | Strictly adhere to a standardized incubation time for all comparative experiments. Consider cell cycle synchronization methods if appropriate for your cell line. Ensure precise and consistent timing for all steps after the incubation period. |
| High background in cytokine shedding assays | Cells are stressed or activated due to handling. Mycoplasma contamination. | Handle cells gently during seeding and treatment. Regularly test cell cultures for mycoplasma contamination. |
| This compound precipitates in the culture medium | The concentration is too high for the solvent used. The final solvent concentration in the medium is too high. | Ensure the stock solution is fully dissolved before diluting in culture medium. Maintain the final solvent (e.g., DMSO) concentration at a low, non-toxic level (typically <0.5%). |
Data Presentation: this compound Incubation Times in Cell-Based Assays
The following table summarizes various incubation times reported in the literature for TAPI-1 and other ADAM17/MMP inhibitors in different experimental contexts.
| Assay Type | Inhibitor | Cell Line(s) | Incubation Time(s) | Key Findings/Observations | Reference |
| Cell Viability (MTT) | TAPI-1 | HOG, MO3.13 | 48 hours | Significantly reduced cell viability. | |
| Cell Viability (CCK-8) | TAPI-1 | TE-1, Eca109 | 24, 48, 72 hours | Decreased cell viability at 24 and 48 hours, with no further significant change at 72 hours. | |
| Cell Invasion | TAPI-2 | 9L, U87 | 24 hours | Decreased hypoxia-induced invasiveness. | |
| α-Secretase Activity | TAPI-2, TIMP-3 | 9L, U87 | 24 hours | Reduced ADAM17 proteolytic activity. | |
| Cell Migration (Transwell) | General | Various | 3 - 24 hours | Optimal time is cell-type dependent. | |
| EGFR Phosphorylation | General EGFR inhibitors | Mouse Epidermis, MDA-MB-231 | 4 - 24 hours (in vivo), 5 - 120 minutes (in vitro) | Time-dependent phosphorylation of different tyrosine residues. | |
| TNF-α Shedding | ADAM17 inhibitors | THP-1 | Not specified, but pre-incubation followed by stimulation is common. | Inhibition of TNF-α cleavage. | |
| NK Cell Proliferation | MEDI3622 (ADAM17 mAb) | Human NK cells | ≤ 24 hours (short-term), prolonged stimulation also studied | IL-15 activates ADAM17 in both short and long-term experiments. |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Treatment: Remove the overnight culture medium and add the prepared media containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours. Subsequently, add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the dose-response curves and determine the IC50 value for each incubation time.
Protocol 2: Western Blot for Signaling Pathway Analysis (e.g., EGFR Phosphorylation)
-
Cell Seeding and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation and Lysis: Stimulate the cells with a growth factor (e.g., EGF) for various short time points (e.g., 0, 5, 15, 30, 60 minutes). Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-EGFR) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system. Re-probe the membrane with an antibody for the total protein as a loading control.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound on TNF-α and EGFR signaling pathways.
Experimental Workflow
Caption: General workflow for optimizing this compound incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Correlation between EGFR Y1068 tyrosine phosphorylation and AP-1 activation by tumor promoter 12-O-tetradecanoylphorbol-13-acetate in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Tyrosine Phosphorylation and Signaling Controlled by a Nuclear Receptor Coactivator, Amplified in Breast Cancer 1 - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with assay variability in (S,S)-TAPI-1 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using (S,S)-TAPI-1, a potent inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17/TACE) and other metalloproteinases. Our goal is to help you navigate common sources of assay variability and achieve more consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a specific stereoisomer of the broad-spectrum hydroxamate-based inhibitor, TAPI-1. Its primary target is ADAM17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE).[1] ADAM17 is a membrane-bound metalloprotease responsible for the ectodomain shedding of over 80 different substrates, including cytokines like TNF-α, cytokine receptors (e.g., p60 TNFR, IL-6R), and ligands for growth factor receptors.[1][2] this compound also exhibits inhibitory activity against other ADAMs and various Matrix Metalloproteinases (MMPs), making it a broad-spectrum inhibitor.[1][3]
Q2: Why am I observing high variability in my IC50 values for this compound?
Variability in IC50 values is a common issue and can stem from multiple factors:
-
Assay-Specific Conditions: The measured potency of TAPI-1 is highly dependent on the specific substrate, enzyme source, and assay conditions. For instance, the IC50 for inhibiting the constitutive release of soluble amyloid precursor protein (sAPPα) was found to be 8.09 μM, whereas the IC50 for inhibiting stimulated release in the same cell line was 3.61 μM.
-
Substrate Competition: The concentration of the substrate used in your assay can affect the apparent inhibitor potency.
-
Compound Integrity: Issues with the solubility, storage, or stability of your this compound stock can lead to inconsistent effective concentrations.
-
Cellular State: In cell-based assays, factors like cell density, passage number, and overall health can influence the expression and activity of ADAM17 and other target proteases.
Q3: My this compound solution is cloudy or shows precipitation after dilution. What's wrong?
This is a classic sign of poor solubility, a critical factor in assay variability. This compound is highly soluble in 100% DMSO (e.g., 99-100 mg/mL), but its solubility dramatically decreases in aqueous solutions.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Using old or moisture-laden DMSO will significantly reduce the solubility of TAPI-1. Always use fresh, high-quality, anhydrous DMSO to prepare your primary stock solution.
-
Avoid High Concentrations in Aqueous Buffers: When diluting your DMSO stock into aqueous cell culture media or assay buffers, ensure the final DMSO concentration is kept low (typically <0.5%) to prevent precipitation. Perform serial dilutions carefully and vortex between steps.
-
Immediate Use: For some applications, especially in vivo, specific formulations with co-solvents like PEG300 and Tween80 are required. These working solutions should be prepared fresh and used immediately for optimal results.
Q4: How can I confirm that the effects I'm seeing are due to ADAM17 inhibition and not off-target effects?
Given that TAPI-1 inhibits multiple MMPs and other proteases, confirming on-target activity is crucial.
-
Use More Selective Inhibitors: Compare your results with newer, more selective ADAM17 inhibitors like INCB7839, which is a dual inhibitor of ADAM17 and ADAM10.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of ADAM17 in your cell model. If the effect of this compound is lost or significantly reduced in ADAM17-deficient cells, it strongly suggests on-target activity.
-
Substrate Specificity: Investigate the shedding of multiple ADAM17 substrates (e.g., TNF-α, Amphiregulin). A consistent inhibitory profile across several known substrates strengthens the case for on-target activity.
Q5: My in vivo results with TAPI-1 don't replicate my in vitro findings. What could be the reason?
This is a known challenge with some ADAM17 inhibitors. Researchers have discovered that certain inhibitors, which are effective at blocking TNF-α release in vitro, fail to do so in in vivo LPS-challenge models. This discrepancy can be due to several factors including pharmacokinetics (absorption, distribution, metabolism, excretion), protein binding in plasma, or the complex regulatory environment of ADAM17 activity in vivo that is not fully replicated in cell culture.
Troubleshooting Guides
Guide 1: Inconsistent Inhibition or Low Potency
If you are experiencing inconsistent results or lower-than-expected potency, follow this troubleshooting workflow.
Quantitative Data Summary
The inhibitory concentration (IC50) of TAPI-1 can vary significantly based on the target and the experimental context.
Table 1: Inhibitory Activity of TAPI-1
| Target / Process | Cell Line / System | IC50 Value | Reference |
|---|---|---|---|
| Constitutive sAPPα Release | HEK293 cells | 8.09 µM | |
| M3-stimulated sAPPα Release | HEK293 cells | 3.61 µM | |
| TNF-α Release | Not Specified | 50-100 mM | |
| IL-6R Release | Not Specified | 5-10 mM | |
| TNFRI Release | Not Specified | 5-10 mM |
| TNFRII Release | Not Specified | 25-50 mM | |
Table 2: Solubility and Storage Recommendations
| Solvent | Max Concentration | Storage of Stock Solution | Reference |
|---|---|---|---|
| DMSO | ~100 mg/mL (~200 mM) | -80°C (up to 2 years), -20°C (up to 1 year) |
| Aqueous Buffer | Low (Precipitation risk) | Prepare fresh for immediate use | |
Experimental Protocols & Visualizations
ADAM17 (TACE) Signaling Pathway
ADAM17 is a critical sheddase that cleaves the extracellular domain of membrane-anchored proteins like pro-TNF-α, releasing the soluble, active cytokine. This compound blocks this process by inhibiting ADAM17 activity.
Protocol: Cell-Based TNF-α Shedding Assay
This protocol provides a general framework for measuring the inhibition of TNF-α shedding from THP-1 monocytic cells, a common model for this assay.
Methodology:
-
Cell Culture: Culture THP-1 cells according to standard protocols. For some assays, differentiation into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA) may be required.
-
Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere if differentiated.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from cells and add the medium containing the inhibitor. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no stimulation" control. Pre-incubate for 30-60 minutes.
-
Stimulation: Add a stimulating agent like Lipopolysaccharide (LPS) to all wells except the "no stimulation" control to induce the expression and shedding of TNF-α.
-
Supernatant Collection: After the stimulation period (typically 4-24 hours), centrifuge the plate and carefully collect the supernatant, which contains the shed, soluble TNF-α.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control. Plot the results on a dose-response curve to determine the IC50 value. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
References
Impact of serum on (S,S)-TAPI-1 activity in cell culture
Welcome to the technical support center for (S,S)-TAPI-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate experiments involving this compound in cell culture, with a specific focus on the impact of serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases. Its primary targets are Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17, and other members of the A Disintegrin and Metalloproteinase (ADAM) family and Matrix Metalloproteinases (MMPs). By inhibiting these enzymes, this compound blocks the shedding of various cell surface proteins, including the release of the pro-inflammatory cytokine TNF-α.
Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?
Serum contains a high concentration of proteins, most notably albumin and alpha-1-acid glycoprotein (AAG), which can bind to small molecule inhibitors like this compound.[1][2] This binding is a critical consideration because only the unbound, or "free," fraction of the drug is available to interact with its target enzymes.[3] Consequently, the presence of serum can sequester this compound, reducing its effective concentration and potentially leading to a decrease in its inhibitory activity compared to serum-free conditions. This means a higher total concentration of this compound may be required in serum-containing media to achieve the same level of inhibition as in serum-free media.[4]
Q3: My this compound isn't showing the expected level of inhibition in my cell-based assay containing serum. What could be the issue?
Several factors could be contributing to this observation:
-
Protein Binding: As mentioned in Q2, serum proteins can bind to this compound, reducing its free concentration. The concentration of serum (e.g., 10% FBS) in your media may be high enough to significantly lower the available inhibitor.
-
Presence of Endogenous MMPs and TIMPs in Serum: Fetal Bovine Serum (FBS) naturally contains its own matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs).[5] These endogenous components can compete with the intended target of this compound or interfere with the assay, masking the inhibitor's true effect.
-
Incorrect this compound Concentration: The optimal concentration of this compound can vary significantly depending on the cell type, serum concentration, and the specific target being investigated. It's possible the concentration you are using is insufficient to overcome the effects of serum binding.
-
Inhibitor Instability: While this compound is generally stable, prolonged incubation in complex biological fluids at 37°C could lead to some degradation.
Troubleshooting Guides
Problem 1: Reduced or No this compound Activity in the Presence of Serum
| Possible Cause | Troubleshooting Step |
| Serum Protein Binding | 1. Reduce Serum Concentration: If your cell line can tolerate it, try reducing the serum percentage in your culture medium during the experiment. 2. Increase this compound Concentration: Perform a dose-response curve with and without serum to determine the shift in the IC50 value. This will help you identify the appropriate concentration range for your serum-containing experiments. 3. Use Serum-Free Medium: If possible, adapt your cells to a serum-free medium for the duration of the experiment. This will eliminate the variable of serum protein binding. |
| Interference from Endogenous Serum Components | 1. Heat-Inactivate Serum: While standard practice for other reasons, ensure your serum is heat-inactivated, which can denature some heat-labile enzymes. 2. Use a Defined, Serum-Free Medium: This is the most effective way to remove interference from unknown serum components. |
| Suboptimal Inhibitor Concentration | 1. Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the optimal inhibitory concentration for your specific experimental conditions. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability of Serum | 1. Test New Serum Lots: Before starting a new series of experiments, test the new lot of serum to ensure it performs similarly to the previous one in your assay. 2. Purchase a Larger Lot of Serum: If possible, purchase a single large lot of serum to be used for an entire study to minimize this variability. |
| Cell Health and Density | 1. Monitor Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Standardize Seeding Density: Use a consistent cell seeding density for all experiments, as this can affect the cellular response to the inhibitor. |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound IC50
This protocol allows you to quantify the effect of serum on the potency of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium with varying percentages of FBS (e.g., 0%, 2.5%, 5%, 10%)
-
This compound stock solution
-
Assay-specific reagents for measuring metalloproteinase activity (e.g., a fluorogenic substrate for TACE)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in each of the different serum-containing media.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control for each serum condition.
-
Incubation: Incubate the plate for a predetermined amount of time, sufficient for the inhibitor to take effect.
-
Activity Assay: Perform your assay to measure the activity of the target metalloproteinase (e.g., add a fluorogenic substrate and measure fluorescence over time).
-
Data Analysis: For each serum concentration, plot the enzyme activity against the log of the this compound concentration. Use a non-linear regression to fit a dose-response curve and determine the IC50 value.
Expected Outcome:
You will likely observe a rightward shift in the dose-response curve as the serum concentration increases, resulting in a higher IC50 value.
| Serum Concentration | Calculated IC50 |
| 0% | Example: 50 nM |
| 2.5% | Example: 150 nM |
| 5% | Example: 300 nM |
| 10% | Example: 750 nM |
Protocol 2: Equilibrium Dialysis to Determine Free Fraction of this compound
This protocol provides a direct measurement of the unbound fraction of this compound in the presence of serum.
Materials:
-
Equilibrium dialysis apparatus with a low molecular weight cutoff membrane (e.g., 5-10 kDa)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Serum (e.g., 10% FBS in PBS)
-
Method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Prepare Dialysis Chambers: Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Add Samples: In one chamber, add the serum solution containing a known concentration of this compound. In the other chamber, add the corresponding serum-free buffer (PBS).
-
Equilibration: Allow the system to equilibrate for a sufficient amount of time (e.g., 4-24 hours) at a controlled temperature (e.g., 37°C). During this time, the unbound this compound will diffuse across the membrane until its concentration is equal on both sides.
-
Sample Collection: After equilibration, collect samples from both chambers.
-
Quantification: Measure the concentration of this compound in the buffer-only chamber. This represents the free concentration of the inhibitor.
-
Calculate Free Fraction:
-
Free Fraction (%) = (Concentration in buffer chamber / Total initial concentration in serum chamber) * 100
-
Expected Outcome:
This will give you a quantitative measure of how much this compound is bound by the serum proteins.
| Total this compound Concentration | Free this compound Concentration (in buffer) | Percent Free | Percent Bound |
| 1 µM | Example: 0.2 µM | Example: 20% | Example: 80% |
| 10 µM | Example: 2.5 µM | Example: 25% | Example: 75% |
Visualizations
Caption: TAPI-1 Inhibition of TNF-α processing and serum protein binding.
Caption: Workflow for comparing this compound IC50 with and without serum.
Caption: Troubleshooting logic for low this compound activity in serum.
References
- 1. researchgate.net [researchgate.net]
- 2. The binding of selected therapeutic drugs to human serum alpha-1 acid glycoprotein and to human serum albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Reproducibility in (S,S)-TAPI-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experiments involving (S,S)-TAPI-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a stereoisomer of TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2] Its primary mechanism of action is to block the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α, by inhibiting the enzymatic activity of TACE.[1][3] this compound is also known to inhibit other matrix metalloproteinases (MMPs).[1]
Q2: What is the difference between this compound and TAPI-1?
This compound is a specific stereoisomer of TAPI-1. While both are inhibitors of TACE and MMPs, the specific stereochemistry of this compound may result in differences in potency, selectivity, and off-target effects compared to a racemic mixture or other isomers of TAPI-1. It is crucial to specify the isomeric form used in experiments to ensure reproducibility.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring consistent experimental results.
-
Reconstitution: this compound is soluble in DMSO. To prepare a high-concentration stock solution, dissolve the powder in fresh, anhydrous DMSO. For example, a 99 mg/mL stock solution is equivalent to 198.15 mM. It is recommended to use fresh DMSO as absorbed moisture can reduce solubility.
-
Storage of Powder: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year or at -20°C for up to one month.
Q4: What are the typical working concentrations for this compound in cell culture experiments?
The optimal working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, published studies provide a general range. For example, concentrations between 5 µM and 20 µM have been used to inhibit cancer cell viability, migration, and invasion. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of TACE Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage of both the powder (-20°C) and stock solutions (-80°C). Avoid multiple freeze-thaw cycles by using aliquots. Prepare fresh working dilutions for each experiment. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. Use a spectrophotometer to confirm the concentration if possible. Perform a dose-response curve to ensure you are using an effective concentration for your specific cell type and experimental conditions. |
| Inappropriate Solvent | This compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is not toxic to your cells (typically <0.5%). |
| Cell Culture Conditions | Cell density and passage number can affect experimental outcomes. Maintain consistent cell culture practices and use cells within a low passage number range. |
| Assay-Specific Issues | If using a commercial TACE inhibitor screening kit, ensure all reagents are properly reconstituted and stored according to the manufacturer's instructions. |
Issue 2: Observed Cell Toxicity or Off-Target Effects
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | High concentrations of this compound (e.g., 10-20 µM) have been shown to inhibit cell viability in some cancer cell lines. Perform a cytotoxicity assay (e.g., MTT, WST-1, or LDH release assay) to determine the cytotoxic concentration range for your specific cells. |
| High DMSO Concentration | The final concentration of DMSO in the culture medium should be kept low (ideally ≤0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone) in your experiments. |
| Inhibition of other MMPs | This compound is known to inhibit other matrix metalloproteinases, which could lead to off-target effects. If your experimental system is sensitive to MMP inhibition, consider using a more selective TACE inhibitor or including appropriate controls to dissect the specific effects of TACE inhibition. |
| Activation of Other Signaling Pathways | TAPI-1 has been shown to suppress the NF-κB signaling pathway in some cancer cells. Be aware of potential modulation of other pathways and consider performing pathway-specific analyses (e.g., Western blotting for key signaling proteins) to understand the full effect of the inhibitor. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or appropriate buffer
Stock Solution Preparation (e.g., 20 mM):
-
Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution (Molecular Weight: 499.60 g/mol ).
-
Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Working Solution Preparation (for cell culture):
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium. For example, to make a 10 µM working solution from a 20 mM stock, perform a 1:2000 dilution.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Add the working solution to your cell culture plates. Remember to include a vehicle control with the same final concentration of DMSO.
Protocol 2: In Vitro TACE Inhibition Assay (Fluorometric)
This protocol is a general guideline based on commercially available TACE inhibitor screening kits.
Materials:
-
Recombinant TACE enzyme
-
TACE substrate (FRET-based)
-
Assay buffer
-
This compound
-
Positive control inhibitor (e.g., GM6001)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Prepare the TACE enzyme solution by diluting the recombinant TACE in assay buffer to the recommended concentration.
-
Prepare a series of dilutions of this compound in assay buffer. Also, prepare a positive control inhibitor and a vehicle control (DMSO in assay buffer).
-
Add 50 µL of the diluted this compound, positive control, or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the TACE enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Prepare the TACE substrate solution in assay buffer.
-
Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm or as specified by the kit) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC₅₀ value.
Protocol 3: Cell Viability/Cytotoxicity Assay (WST-1 Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
WST-1 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can also be used.
-
Calculate the percentage of cell viability for each treatment condition relative to the no-treatment control after subtracting the background absorbance (medium only).
Visualizations
References
Validation & Comparative
A Researcher's Guide to Validating ADAM17 Inhibition: A Comparative Analysis of (S,S)-TAPI-1 and Alternative Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S,S)-TAPI-1 and other inhibitors of A Disintegrin and Metalloproteinase 17 (ADAM17). This document outlines experimental protocols and presents supporting data to validate the inhibitory activity of these compounds, facilitating informed decisions in research and development.
ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the release of a wide array of cell surface proteins, including cytokines, growth factors, and their receptors.[1][2] Its dysregulation is implicated in numerous pathological conditions such as inflammation, cancer, and autoimmune diseases, making it a prime therapeutic target.[1][3] Validating the inhibitory activity of compounds targeting ADAM17 is a crucial step in the development of novel therapeutics. This guide focuses on this compound, a competitive hydroxamate-based inhibitor that chelates the zinc ion in the active site of ADAM17, and compares its performance with other classes of ADAM17 inhibitors.[4]
Comparative Analysis of ADAM17 Inhibitors
The landscape of ADAM17 inhibitors is diverse, ranging from broad-spectrum metalloproteinase inhibitors to highly specific monoclonal antibodies. This compound is an isomer of TAPI-1, a well-characterized inhibitor that blocks the shedding of various cell surface proteins. However, its utility can be limited by a lack of specificity, as it also inhibits other matrix metalloproteinases (MMPs). This section provides a comparative overview of this compound and alternative inhibitors, with quantitative data on their inhibitory potency presented in Table 1.
Alternative Inhibitors:
-
INCB7839: A dual inhibitor of ADAM10 and ADAM17 that has been investigated in clinical trials.
-
Marimastat: A broad-spectrum metalloproteinase inhibitor.
-
GW280264X: An inhibitor that targets both ADAM10 and ADAM17.
-
Exosite Inhibitors: These compounds bind to a secondary site on the enzyme, outside the catalytic center, offering the potential for greater selectivity.
-
Monoclonal Antibodies (e.g., D1(A12)): These offer high specificity by targeting unique epitopes on the ADAM17 protein.
| Inhibitor | Type | Target(s) | IC50 | Experimental Context |
| This compound | Hydroxamate-based | ADAM17, MMPs | 8.09 µM | Inhibition of constitutive sAPPα release in non-TACE-overexpressing cells |
| 3.61 µM | Inhibition of M3-stimulated sAPPα release in TACE-overexpressing cells | |||
| 0.92 µM | Inhibition of TACE-dependent sAPPα release in TACE-overexpressing cells | |||
| TAPI-1 | Hydroxamate-based | ADAM17, MMPs | 8.09 µM | Inhibition of tumour necrosis factor |
| INCB7839 | Dual Inhibitor | ADAM10, ADAM17 | Not specified | Phase II clinical trials |
| Marimastat | Broad-Spectrum | ADAMs, MMPs | Not specified | Used as a control in various studies |
| GW280264X | Dual Inhibitor | ADAM10, ADAM17 | Not specified | Ovarian cancer cell lines |
| Exosite Inhibitor 17 | Exosite Binder | ADAM17 | Low micromolar | Biochemical and cell-based assays |
| Exosite Inhibitor 19 | Exosite Binder | ADAM17 | Low micromolar | Biochemical and cell-based assays |
| D1(A12) mAb | Monoclonal Antibody | ADAM17 | Subnanomolar | Biochemical assay using synthetic substrate |
| D8P1C1 mAb | Monoclonal Antibody | ADAM17 | 0.037 µg/ml | MDA-MB-231 TNBC cell proliferation |
| D5P2A11 mAb | Monoclonal Antibody | ADAM17 | 0.069 µg/ml | MDA-MB-231 TNBC cell proliferation |
Table 1: Comparison of the Inhibitory Potency of this compound and Alternative ADAM17 Inhibitors. IC50 values represent the half-maximal inhibitory concentration. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols for Validating ADAM17 Inhibition
Accurate and reproducible experimental protocols are essential for validating the inhibitory activity of compounds like this compound. Below are detailed methodologies for key in vitro and cell-based assays.
In Vitro ADAM17 Enzymatic Inhibition Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of recombinant ADAM17 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., based on the TNF-α cleavage sequence)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound and other test inhibitors
-
96-well black microplates
-
Fluorometer
Protocol:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitors in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitors or vehicle control to each well.
-
Add 25 µL of the recombinant ADAM17 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 420 nm emission) every minute for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation).
Cell-Based ADAM17 Substrate Shedding Assay (TNF-α Release)
This assay measures the ability of an inhibitor to block the ADAM17-mediated shedding of a specific substrate, such as TNF-α, from the surface of cultured cells.
Materials:
-
A suitable cell line that expresses endogenous ADAM17 and TNF-α (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) or another ADAM17 activator
-
This compound and other test inhibitors
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour at 37°C.
-
Stimulate ADAM17 activity by adding a final concentration of 100 ng/mL PMA to the wells. Include a non-stimulated control.
-
Incubate the plate for 4-6 hours at 37°C to allow for TNF-α shedding.
-
Collect the cell culture supernatant from each well.
-
Quantify the amount of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the percent inhibition of TNF-α release for each inhibitor concentration compared to the PMA-stimulated control.
-
Calculate the IC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ADAM17 activity and its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway regulated by ADAM17 and a typical experimental workflow for inhibitor validation.
Caption: ADAM17-mediated shedding of TNF-α and its inhibition.
Caption: Experimental workflow for validating ADAM17 inhibitors.
References
- 1. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 4. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Zymography Assay: Confirming MMP Inhibition by (S,S)-TAPI-1 in Comparison to Other Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor (S,S)-TAPI-1 with alternative compounds, supported by experimental data from zymography assays. Detailed protocols and visual representations of the underlying mechanisms and workflows are included to facilitate experimental replication and data interpretation.
Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are key enzymes involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological processes, including cancer metastasis, inflammation, and cardiovascular diseases. Consequently, the development of potent and specific MMP inhibitors is a significant area of therapeutic research. This compound, a broad-spectrum hydroxamate-based inhibitor, has been investigated for its ability to block MMP activity. This guide evaluates its performance against other MMP inhibitors using the gelatin zymography assay, a widely used technique for assessing the activity of gelatin-degrading enzymes.
Comparative Analysis of MMP Inhibition
The inhibitory potential of this compound and other small molecule inhibitors against MMP-2 and MMP-9 can be quantitatively assessed using gelatin zymography followed by densitometric analysis of the resulting lytic bands. While direct side-by-side zymography data for this compound with a broad range of inhibitors in a single study is limited in publicly available literature, the following table compiles representative inhibitory concentration (IC50) values obtained from various studies, including those utilizing fluorometric assays which are often used in conjunction with zymography for quantitative analysis. It is important to note that assay conditions can influence IC50 values.
| Inhibitor | Target MMP(s) | IC50 (nM) | Compound Class |
| This compound | TACE, various MMPs | Not specifically reported for MMPs via zymography; IC50 for TACE is in the low micromolar range[1] | Hydroxamate |
| TAPI-1 (racemic) | TACE, various MMPs | ~10 nM for MMP-1, higher for others | Hydroxamate |
| Batimastat (BB-94) | Broad-spectrum MMPs | 4 (MMP-1), 20 (MMP-2), 4 (MMP-9) | Hydroxamate |
| Marimastat (BB-2516) | Broad-spectrum MMPs | 5 (MMP-1), 9 (MMP-2), 3 (MMP-9) | Hydroxamate |
| GM6001 (Ilomastat) | Broad-spectrum MMPs | 0.4 (MMP-1), 0.5 (MMP-2), 0.2 (MMP-9) | Hydroxamate |
| TIMP-1 (endogenous) | Most MMPs (poor for MT-MMPs) | Sub-nanomolar Ki | Protein (endogenous inhibitor) |
| TIMP-2 (endogenous) | All MMPs | Sub-nanomolar Ki | Protein (endogenous inhibitor) |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source. The data presented here is for comparative purposes.
Mechanism of MMP Inhibition by Hydroxamate Inhibitors
This compound, like other hydroxamate-based inhibitors such as Batimastat and Marimastat, functions by directly targeting the catalytic zinc ion (Zn2+) within the active site of the MMP enzyme.[2][3] This interaction is crucial for the enzyme's proteolytic activity. The hydroxamic acid moiety (-CONHOH) of the inhibitor acts as a powerful chelating agent, forming a stable complex with the zinc ion and thereby blocking the active site from binding to and cleaving its natural substrates, such as gelatin.[4][5]
Experimental Protocols
A detailed protocol for conducting a gelatin zymography assay to assess MMP inhibition is provided below. This method allows for the visualization and semi-quantification of the inhibitory effects of compounds like this compound on the activity of MMP-2 and MMP-9.
Gelatin Zymography Protocol
1. Sample Preparation:
-
Culture cells of interest (e.g., HT1080 fibrosarcoma cells, which constitutively express MMP-2 and MMP-9) in serum-free media to avoid interference from serum proteases and inhibitors.
-
To induce MMP expression, cells can be treated with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10-100 ng/mL for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cells and debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
For inhibitor studies, pre-incubate aliquots of the conditioned media with varying concentrations of this compound or other inhibitors for a specified time (e.g., 30 minutes at 37°C) before loading onto the gel.
2. Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide resolving gel containing 1 mg/mL gelatin. Do not boil the samples or add reducing agents (e.g., β-mercaptoethanol) to the sample loading buffer, as this will irreversibly denature the MMPs.
-
Load equal amounts of protein (e.g., 20 µg) from each sample into the wells of the gel. Include a lane with a pre-stained molecular weight marker.
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
3. Enzyme Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) overnight at 37°C. This allows the active MMPs to digest the gelatin in the gel.
4. Staining and Destaining:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1-2 hours.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
5. Data Analysis:
-
Image the gel using a gel documentation system.
-
Perform densitometric analysis on the clear bands using image analysis software (e.g., ImageJ). The intensity of the clear bands is inversely proportional to the amount of active MMP.
-
To quantify inhibition, compare the band intensity of the inhibitor-treated samples to the untreated control. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
References
- 1. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S,S)-TAPI-1 and TAPI-0 Potency in Metalloproteinase Inhibition
For researchers and professionals in drug development, selecting the appropriate enzyme inhibitor is a critical decision. This guide provides a detailed comparison of the potency of two widely used metalloproteinase inhibitors, (S,S)-TAPI-1 and TAPI-0. Both are known to inhibit a disintegrin and metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and other matrix metalloproteinases (MMPs). This document summarizes key quantitative data, outlines experimental methodologies for potency determination, and visualizes the relevant biological pathways.
Potency Comparison: this compound vs. TAPI-0
| Inhibitor | Target/Assay | IC50 Value | Source |
| TAPI-0 | TACE (ADAM17) | 100 nM | [1] |
| This compound | Muscarinic Acetylcholine Receptor M3-stimulated sAPPα release | 3.61 µM | [1] |
| TACE-dependent sAPPα release in TACE-overexpressing cells | 0.92 µM | [1] | |
| Constitutive sAPPα release in non-TACE-overexpressing cells | 8.09 µM | [2] |
Note: The provided IC50 values for this compound are from cell-based assays measuring the inhibition of soluble amyloid precursor protein alpha (sAPPα) release, a process mediated by TACE. These values reflect the inhibitor's activity in a complex cellular environment. The IC50 value for TAPI-0 is for the purified enzyme. Direct comparison of potency should be made with caution due to the different experimental systems.
Experimental Protocols
The determination of IC50 values for metalloproteinase inhibitors typically involves fluorometric activity assays. Below are detailed methodologies for assessing the potency of inhibitors against TACE and MMPs.
TACE/ADAM17 Inhibition Assay
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant TACE.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
Inhibitors: this compound and TAPI-0
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the TACE substrate in DMSO. Dilute the substrate in assay buffer to the desired final concentration.
-
Prepare serial dilutions of the inhibitors (this compound and TAPI-0) in assay buffer.
-
Add a fixed amount of recombinant TACE to each well of the 96-well plate.
-
Add the various concentrations of the inhibitors to the wells containing the enzyme. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 320 nm and emission at 420 nm).
-
Calculate the reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
General MMP Inhibition Assay
This protocol can be adapted for various MMPs to assess the inhibitory spectrum of the compounds.
Materials:
-
Recombinant human MMP (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (specific for the MMP being tested)
-
Assay buffer (composition may vary depending on the MMP)
-
Inhibitors: this compound and TAPI-0
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activate the pro-MMP to its active form according to the manufacturer's instructions, often using p-aminophenylmercuric acetate (APMA).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, add the activated MMP enzyme to each well.
-
Add the diluted inhibitors to the respective wells. Include a control without any inhibitor.
-
Pre-incubate the enzyme and inhibitors at 37°C for a specified time.
-
Start the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific substrate.
-
Determine the initial reaction rates and calculate the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
Signaling Pathway and Experimental Workflow Visualization
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: ADAM17 (TACE) signaling pathway and points of inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 3. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Broad-Spectrum MMP Inhibitors: (S,S)-TAPI-1 vs. Marimastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent broad-spectrum matrix metalloproteinase (MMP) inhibitors: (S,S)-TAPI-1 and Marimastat. The information presented herein is curated for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of MMP inhibitors for preclinical and translational research. This comparison focuses on their inhibitory profiles, experimental validation, and the signaling pathways they modulate.
Introduction to this compound and Marimastat
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them attractive therapeutic targets.
Marimastat (BB-2516) is a synthetic, broad-spectrum MMP inhibitor that was one of the first orally bioavailable compounds to enter clinical trials for cancer therapy.[1] It functions by chelating the zinc ion in the active site of MMPs through its hydroxamate structure.[2] Despite initial promise, clinical trials with Marimastat were largely unsuccessful due to a lack of efficacy and significant side effects, most notably musculoskeletal toxicity.[3]
This compound is a stereoisomer of TAPI-1 (TNF-α processing inhibitor-1), a known inhibitor of both MMPs and A Disintegrin and Metalloproteinases (ADAMs), particularly TNF-α converting enzyme (TACE or ADAM17). As a broad-spectrum inhibitor, it has been utilized in research to probe the roles of these proteases in various biological processes. While specific data for the (S,S) isomer is limited, the activity of the TAPI-1 family of inhibitors provides valuable insights into its potential applications.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported 50% inhibitory concentrations (IC50) of Marimastat against a panel of MMPs. Due to the limited publicly available data for the specific this compound isomer, its inhibitory profile is not as extensively characterized across a wide range of MMPs. TAPI-1 is known as a potent inhibitor of TACE (ADAM17), with broader activity against other metalloproteinases.
| Matrix Metalloproteinase (MMP) | Marimastat IC50 (nM) | This compound IC50 (nM) |
| MMP-1 (Collagenase-1) | 5[2][4] | Data Not Available |
| MMP-2 (Gelatinase-A) | 6 | Data Not Available |
| MMP-3 (Stromelysin-1) | 230 | Data Not Available |
| MMP-7 (Matrilysin) | 13 | Data Not Available |
| MMP-8 (Collagenase-2) | Data Not Available | Data Not Available |
| MMP-9 (Gelatinase-B) | 3 | Data Not Available |
| MMP-13 (Collagenase-3) | Data Not Available | Data Not Available |
| MMP-14 (MT1-MMP) | 9 | Data Not Available |
| TACE (ADAM17) | 3.8 | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments used to characterize MMP inhibitors are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic MMP substrate.
Workflow:
Caption: Workflow for in vitro MMP fluorogenic substrate assay.
Detailed Steps:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer suitable for MMP activity (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Enzyme Solution: Dilute the active, purified MMP enzyme to a working concentration in assay buffer. The final concentration should result in a linear reaction rate.
-
Inhibitor Solutions: Prepare a serial dilution of this compound or Marimastat in assay buffer. A DMSO stock is typically used for initial dilution.
-
Substrate Solution: Dilute a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to a working concentration in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add assay buffer, the diluted MMP enzyme, and the various concentrations of the inhibitor.
-
Pre-incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for Mca-Dpa substrates) in a kinetic mode.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear phase of the fluorescence versus time plot.
-
Plot the V₀ against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Invasion Assay (Boyden Chamber/Transwell)
This assay assesses the ability of an inhibitor to block cancer cell invasion through an extracellular matrix barrier.
Workflow:
Caption: Workflow for a Transwell cell invasion assay.
Detailed Steps:
-
Preparation:
-
Coat the porous membrane (e.g., 8 µm pores) of a Transwell insert with a layer of extracellular matrix (e.g., Matrigel® or Collagen I).
-
Culture cancer cells to sub-confluency and then starve them in serum-free medium for 12-24 hours.
-
-
Assay Setup:
-
Harvest and resuspend the starved cells in serum-free medium containing the desired concentration of this compound, Marimastat, or vehicle control.
-
Seed the cell suspension into the upper chamber of the coated Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for invasion to occur (typically 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and stain with a dye (e.g., crystal violet or DAPI).
-
Image the stained cells using a microscope and quantify the number of invaded cells per field of view.
-
Signaling Pathways
Both this compound and Marimastat, as broad-spectrum inhibitors, can impact multiple signaling pathways regulated by MMPs and ADAMs.
MMP-2/MMP-9 in Cancer Metastasis
MMP-2 and MMP-9 are key players in the metastatic cascade. They degrade components of the basement membrane and extracellular matrix, facilitating local invasion and intravasation of tumor cells. Their activity is often upregulated in aggressive cancers and is associated with poor prognosis.
Caption: Role of MMP-2/9 in metastasis and its inhibition.
ADAM17 (TACE) and EGFR Signaling
As an inhibitor of TACE/ADAM17, this compound can modulate signaling pathways dependent on the shedding of cell surface proteins. A prominent example is the epidermal growth factor receptor (EGFR) pathway. ADAM17 cleaves EGFR ligands, such as transforming growth factor-alpha (TGF-α) and amphiregulin, from the cell surface, leading to their release and subsequent activation of EGFR on the same or neighboring cells. This can drive cell proliferation, survival, and inflammation.
Caption: Inhibition of ADAM17-mediated EGFR ligand shedding by this compound.
Conclusion
Marimastat is a well-characterized broad-spectrum MMP inhibitor with a wealth of available data on its inhibitory profile, albeit with a history of clinical failure due to toxicity and lack of efficacy. This compound, as part of the TAPI inhibitor family, presents a tool for investigating metalloproteinase biology, with a notable inhibitory activity against ADAM17/TACE.
The choice between these inhibitors will depend on the specific research question. For studies requiring a well-documented, potent, broad-spectrum MMP inhibitor where potential off-target effects on ADAMs are less of a concern, Marimastat offers a more defined profile. Conversely, for investigations into processes where ADAM17-mediated shedding is a key mechanism, this compound may be the more appropriate tool, though its full MMP inhibitory landscape requires further characterization.
Researchers should carefully consider the specific MMPs and other metalloproteinases relevant to their experimental system when selecting an inhibitor. The detailed protocols and pathway diagrams provided in this guide are intended to support the design and execution of rigorous and informative experiments in the field of metalloproteinase research.
References
(S,S)-TAPI-1: A Comparative Guide to its Selectivity Profile Against Matrix Metalloproteinase Subtypes
For researchers and professionals in drug development, understanding the selectivity of a Matrix Metalloproteinase (MMP) inhibitor is crucial for predicting its therapeutic efficacy and potential side effects. This guide provides a comparative overview of the selectivity profile of (S,S)-TAPI-1, a known metalloproteinase inhibitor. Due to the limited availability of specific quantitative inhibition data for this compound in publicly accessible literature, this guide also presents data for a well-characterized broad-spectrum MMP inhibitor, Batimastat (BB-94), to offer a comparative context.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of compounds against MMPs is typically quantified using IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. Lower values indicate higher potency. The following table summarizes the available data.
| MMP Subtype | This compound IC50/Ki (nM) | Batimastat (BB-94) IC50 (nM) |
| MMP-1 (Collagenase-1) | Data Not Available | 4 |
| MMP-2 (Gelatinase-A) | Data Not Available | 4 |
| MMP-3 (Stromelysin-1) | Data Not Available | 20 |
| MMP-7 (Matrilysin) | Data Not Available | 5 |
| MMP-9 (Gelatinase-B) | Data Not Available | 3 |
| MMP-14 (MT1-MMP) | Data Not Available | 29 |
Note: The absence of specific IC50 or Ki values for this compound against individual MMP subtypes highlights a gap in the currently available research literature.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against various MMP subtypes is typically performed using a fluorogenic substrate assay. This in vitro method provides a quantitative measure of enzyme inhibition.
MMP Inhibition Assay Using a Fluorogenic Substrate
Objective: To determine the IC50 value of an inhibitor for a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the recombinant MMP is in a pro-enzyme (inactive) form, it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup: In the wells of the microplate, add the assay buffer, the activated MMP enzyme, and the different concentrations of the inhibitor. Include control wells with the enzyme and buffer but no inhibitor (positive control), and wells with buffer only (blank).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualization
MMP-9 Signaling Pathway
The following diagram illustrates a simplified signaling pathway leading to the expression and activation of MMP-9, a key enzyme in tissue remodeling and disease progression.
Validating the Downstream Effects of (S,S)-TAPI-1 on Cytokine Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S,S)-TAPI-1, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), with other relevant TACE and matrix metalloproteinase (MMP) inhibitors. The downstream effects of this compound on critical cytokine signaling pathways are elucidated through experimental data and detailed protocols.
Introduction to this compound
This compound is a stereoisomer of the broad-spectrum metalloproteinase inhibitor, TAPI-1. Its primary mechanism of action involves the inhibition of TACE (also known as ADAM17), a key enzyme responsible for the shedding of various cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and receptors for other cytokines like Interleukin-6 (IL-6R) and TNF receptors (p60 TNFR).[1] By blocking TACE, this compound effectively reduces the release of soluble, active TNF-α and interferes with the signaling cascades of other crucial cytokines, thereby modulating inflammatory responses. Furthermore, TAPI-1 has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation.
Comparative Analysis of TACE Inhibitors
The efficacy of this compound is best understood in the context of other TACE and MMP inhibitors. The following table summarizes the inhibitory concentrations (IC50) of various inhibitors against TACE and a panel of MMPs, providing a quantitative comparison of their potency and selectivity.
| Inhibitor | TACE (ADAM17) IC50 (nM) | ADAM10 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-7 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| TAPI-1 | Potent inhibitor (specific IC50 not consistently reported) | - | Broad MMP inhibitor | Broad MMP inhibitor | Broad MMP inhibitor | Broad MMP inhibitor | Broad MMP inhibitor | Broad MMP inhibitor |
| TAPI-2 | Ki = 120 nM | - | Broad-spectrum MMP inhibitor | - | - | - | - | - |
| Marimastat | - | - | 5 | 6 | - | 13 | 3 | 9 |
| Batimastat | - | - | 3 | 4 | 20 | 6 | 4 | - |
| Prinomastat | - | - | 79 | Ki = 0.05 nM | 6.3 (Ki = 0.3 nM) | - | 5.0 (Ki = 0.26 nM) | - |
| GW280264X | 8.0 | 11.5 | - | - | - | - | - | - |
| GI254023X | 541 | 5.3 | 108 | - | - | - | 2.5 | - |
Downstream Signaling Pathways Modulated by this compound
This compound exerts its effects by intervening in key inflammatory signaling pathways. The primary pathways affected are the TACE-mediated release of TNF-α and the subsequent NF-κB signaling cascade.
TACE-Mediated TNF-α Processing and Release
TACE is responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to its soluble, active form. This compound directly inhibits this process, leading to a reduction in circulating TNF-α levels.
NF-κB Signaling Pathway
The reduction in soluble TNF-α by this compound leads to the downstream suppression of the NF-κB signaling pathway. TNF-α is a potent activator of this pathway, which, upon activation, promotes the transcription of numerous pro-inflammatory genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the downstream effects of this compound.
Cell Viability Assay (CCK-8)
This assay is used to assess the cytotoxicity of this compound on target cells.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
96-well plates
-
Cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
TNF-α Release Assay (ELISA)
This assay quantifies the amount of soluble TNF-α released from cells following treatment with this compound.
Materials:
-
Target cells (e.g., RAW 264.7 macrophages)
-
24-well plates
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Human/Murine TNF-α ELISA kit
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.
Western Blot for NF-κB Pathway Activation
This technique is used to assess the effect of this compound on the activation of key proteins in the NF-κB signaling pathway.
Materials:
-
Target cells
-
This compound
-
LPS
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or LPS as described in the TNF-α release assay.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to validate the inhibitory effect of this compound on cytokine release and downstream signaling.
Conclusion
This compound is a valuable research tool for investigating the roles of TACE and MMPs in cytokine signaling. Its ability to inhibit the release of TNF-α and modulate the NF-κB pathway makes it a potent anti-inflammatory agent in preclinical studies. This guide provides a framework for comparing this compound with other inhibitors and for designing experiments to validate its downstream effects. The provided protocols and pathway diagrams serve as a resource for researchers in the fields of immunology, inflammation, and drug discovery. Further quantitative studies on the specific inhibitory profile of this compound against a wider range of metalloproteinases will provide a more complete understanding of its selectivity and potential therapeutic applications.
References
A Comparative Guide to the Efficacy of (S,S)-TAPI-1 and Specific ADAM17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the broad-spectrum metalloproteinase inhibitor (S,S)-TAPI-1 and more recently developed specific inhibitors of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a critical sheddase involved in the release of various cell surface proteins, including TNF-α, epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R). Its role in inflammation, cancer, and other pathologies has made it a key target for therapeutic intervention. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to aid researchers in selecting the appropriate inhibitor for their studies.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several specific ADAM17 inhibitors against ADAM17 and other related metalloproteinases. This data is crucial for evaluating the potency and selectivity of each compound.
| Inhibitor | Target | IC50 | Selectivity Profile (IC50 in µM) | Reference |
| This compound | ADAM17 (TACE) | 8.09 µM (for sAPPα release in non-TACE-overexpressing cells) | Broad-spectrum MMP and ADAM inhibitor. | [1] |
| TACE-dependent sAPPα release | 0.92 µM | [1] | ||
| Muscarinic acetylcholine receptor M3-stimulated sAPPα release | 3.61 µM | [1] | ||
| BMS-561392 | ADAM17 | Not specified in provided abstracts | Selective ADAM17 inhibitor. | [2] |
| INCB7839 (Aderbasib) | ADAM10 | Low nanomolar | Dual inhibitor of ADAM10 and ADAM17. | [3] |
| ADAM17 | Low nanomolar | |||
| Compound 14 (Sulfonamide hydroxamate) | ADAM17 | Not specified in provided abstracts | Higher selectivity for ADAM17 over MMP-1 and MMP-9. | |
| SN-4 (Dithiol-based) | ADAM17 (TNF-α cleavage in cells) | 3.22 µM | Showed higher activity than marimastat. Inhibited CD44 cleavage by ADAM17 but not ADAM10. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to assess the efficacy of ADAM17 inhibitors.
ADAM17 Enzymatic Activity Assay (Fluorogenic Substrate-Based)
This assay measures the direct inhibitory effect of a compound on the catalytic activity of recombinant ADAM17.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0
-
Test inhibitors (e.g., this compound, specific ADAM17 inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in Assay Buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction volume.
-
Dilute the recombinant ADAM17 to the desired concentration (e.g., 0.2 ng/µL) in ice-cold Assay Buffer.
-
Add 50 µL of the diluted ADAM17 to each well of the 96-well plate.
-
Add 5 µL of the diluted test inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare the fluorogenic substrate solution by diluting the stock to the desired final concentration (e.g., 20 µM) in Assay Buffer.
-
Initiate the enzymatic reaction by adding 45 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode for at least 30 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular ADAM17 Activity Assay (TNF-α Shedding)
This cell-based assay evaluates the ability of an inhibitor to block ADAM17-mediated cleavage of its natural substrate, pro-TNF-α, in a cellular context.
Materials:
-
THP-1 (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Test inhibitors dissolved in DMSO
-
Human TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.
-
Differentiate the THP-1 monocytes into macrophages by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of the test inhibitors or vehicle control for 1 hour.
-
Stimulate TNF-α shedding by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 4-6 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to ADAM17 inhibition.
Caption: ADAM17-mediated shedding of key cell surface proteins and downstream signaling pathways.
Caption: Workflow for determining the efficacy of ADAM17 inhibitors.
References
Cross-Validation of (S,S)-TAPI-1 Results with Genetic Knockdown of ADAM17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methodologies for studying the function of A Disintegrin and Metalloproteinase 17 (ADAM17): pharmacological inhibition with (S,S)-TAPI-1 and genetic knockdown using small interfering RNA (siRNA). Cross-validation of results from these orthogonal approaches is crucial for robust target validation and for distinguishing on-target from off-target effects of chemical inhibitors.
Introduction to ADAM17, this compound, and Genetic Knockdown
ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a cell-surface protease responsible for the ectodomain shedding of a wide array of transmembrane proteins.[1][2][3] Key substrates include Tumor Necrosis Factor-α (TNFα), Interleukin-6 Receptor (IL-6R), and ligands of the Epidermal Growth Factor Receptor (EGFR), making ADAM17 a critical regulator of inflammatory and proliferative signaling pathways.[4][5] Dysregulation of ADAM17 activity has been implicated in numerous diseases, including cancer and inflammatory disorders, rendering it a promising therapeutic target.
This compound is a broad-spectrum hydroxamate-based inhibitor of metalloproteinases, including ADAM17. While widely used in research to probe ADAM17 function, its lack of complete specificity necessitates complementary approaches to confirm that observed effects are truly due to ADAM17 inhibition.
Genetic knockdown, typically achieved through the use of siRNA, offers a highly specific alternative for reducing ADAM17 protein levels. By comparing the phenotypic and molecular outcomes of this compound treatment with those of ADAM17 siRNA, researchers can gain greater confidence in their findings.
Data Presentation: this compound vs. ADAM17 siRNA
The following tables summarize quantitative data from studies employing either pharmacological inhibition or genetic knockdown of ADAM17. It is important to note that direct side-by-side comparisons in the same study are limited; therefore, data from different studies are presented to illustrate the typical effects observed with each method.
Table 1: Effect on Substrate Shedding
| Substrate | Method | Cell Line | Treatment/Condition | Result | Reference |
| IL-6 Receptor α (IL-6Rα) | TAPI-1 | Bone marrow-derived macrophages | PMA stimulation | Significant inhibition of sIL-6Rα release | |
| IL-6 Receptor α (IL-6Rα) | ADAM17 siRNA | Bone marrow-derived macrophages | PMA stimulation | Significant reduction in sIL-6Rα release | |
| Desmoglein-2 | TAPI-2 (ADAM17 inhibitor) | HeLa cells | Constitutive shedding | >50% decrease in shed protein | |
| Desmoglein-2 | ADAM17 siRNA | HeLa cells | Constitutive shedding | Decreased levels of cleaved fragments | |
| TNFα | TAPI-1 | THP-1 cells | PMA stimulation | ~30-50% inhibition of TNFα cleavage | |
| Transforming Growth Factor-α (TGFα) | ADAM17 knockout (genetic) | Mouse Embryonic Fibroblasts | PMA stimulation | Strongly reduced shedding activity |
Table 2: Effect on Cellular Phenotypes
| Phenotype | Method | Cell Line | Result | Reference |
| Cell Proliferation & Migration | ADAM17 siRNA | MCF-7 (breast cancer) | Inhibition of migration and proliferation | |
| Cell Invasion | ADAM17-shRNA | MCF-7 (breast cancer) | ~44% reduction in invaded cells | |
| Cell Viability | ADAM17 overexpression | SCC-9 (squamous cell carcinoma) | Increased cell viability | |
| Endothelial Cell Death | ADAM17 siRNA | HUVECs | Significantly lower cell death induced by tumor cells | |
| Transendothelial Migration | ADAM17 siRNA | HUVECs | Significant reduction in tumor cell migration |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and execution of cross-validation studies.
siRNA-Mediated Knockdown of ADAM17
This protocol describes a general procedure for transiently knocking down ADAM17 expression in cultured cells.
-
Cell Seeding: Plate cells in a 12-well plate to achieve approximately 70% confluency 24 hours later.
-
siRNA Preparation: Dilute 10 µM ADAM17-specific siRNA stock in Opti-MEM to a final concentration of 10 pmol/mL per well. In a separate tube, dilute 2 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 50 µL of Opti-MEM.
-
Complex Formation: Combine the diluted siRNA and transfection reagent in a 1:1 ratio and incubate for 5 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add 100 µL of the siRNA-lipid complex mixture to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays. A non-targeting (scrambled) siRNA should be used as a negative control.
-
Validation of Knockdown: Assess the efficiency of ADAM17 knockdown at the protein level using Western blotting.
Western Blotting for ADAM17 Knockdown Validation
This protocol is used to confirm the reduction of ADAM17 protein levels following siRNA treatment.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ADAM17 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of knockdown.
Substrate Shedding Assay (ELISA-based)
This protocol measures the amount of a shed ADAM17 substrate in the cell culture medium.
-
Cell Treatment: After siRNA transfection or pre-treatment with this compound, cells are typically stimulated to induce shedding (e.g., with Phorbol 12-myristate 13-acetate - PMA).
-
Conditioned Media Collection: Collect the cell culture supernatant at desired time points.
-
ELISA: Perform a sandwich ELISA according to the manufacturer's instructions for the specific shed substrate (e.g., soluble IL-6Rα or TNFα).
-
Data Analysis: Generate a standard curve using recombinant protein. Calculate the concentration of the shed substrate in the samples based on the standard curve. Results are often expressed as pg/mL or ng/mL.
Mandatory Visualizations
ADAM17 Signaling Pathway
Caption: ADAM17-mediated shedding of key signaling molecules.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating pharmacological and genetic inhibition.
References
- 1. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ectodomain Shedding by ADAM17: Its Role in Neutrophil Recruitment and the Impairment of This Process during Sepsis [frontiersin.org]
- 4. ADAM17-siRNA inhibits MCF-7 breast cancer through EGFR-PI3K-AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted truncation of the ADAM17 cytoplasmic domain in mice results in protein destabilization and a hypomorphic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (S,S)-TAPI-1
This document provides immediate safety and logistical information for the proper disposal of (S,S)-TAPI-1, a potent metalloproteinase inhibitor. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times during handling and disposal. This includes safety goggles with side-shields, protective gloves, and impervious clothing[1]. Ensure adequate ventilation or work in a designated fume hood to avoid inhalation of dust or aerosols[1]. An accessible safety shower and eye wash station are mandatory in the handling area[1].
Quantitative Hazard and Physical Data
The following table summarizes key quantitative data for this compound, essential for risk assessment and proper handling.
| Property | Value | Source |
| Chemical Formula | C₂₆H₃₇N₅O₅ | [1] |
| Molecular Weight | 499.6 g/mol | |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | |
| Aquatic Toxicity | Category 1 (Acute and Chronic) | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release into the environment . All waste containing this compound must be treated as hazardous chemical waste.
Experimental Protocol for Waste Segregation and Disposal:
-
Identify Waste Streams: At the point of generation, identify all materials contaminated with this compound. This includes:
-
Unused or expired neat compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper).
-
Contaminated glassware.
-
Spill cleanup materials.
-
-
Segregate Hazardous Waste:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"Toxic"
-
"this compound"
-
Accumulation Start Date
-
Principal Investigator/Laboratory Contact Information
-
-
Storage of Waste: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Arrange for Professional Disposal: The final and most critical step is to dispose of the contents and the container through an approved and licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Spill Management: In the event of a spill, collect the spillage and place it into a designated hazardous waste container for disposal. Wash the affected area thoroughly.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (S,S)-TAPI-1
Essential Safety and Handling Guide for (S,S)-TAPI-1
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent TNF-α protease inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment is mandatory to prevent exposure. The level of PPE should be selected based on a risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes and aerosols.[1][2] |
| Body Protection | Impervious disposable gown, fully fastened. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization.[1] | Avoids inhalation of the compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to control airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the chemical, solvents, pipettes, and waste containers.
-
Don PPE: Put on all required PPE in the correct order (gown, then respirator, then eye protection, then inner gloves, then outer gloves).
Handling:
-
Weighing: If working with the powdered form, carefully weigh the required amount in the ventilated enclosure. Use a dedicated spatula and weighing paper.
-
Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid splashing.
-
Experimental Use: Conduct all experimental procedures within the designated containment area.
-
Post-Handling: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm.
-
Chemical Waste: Dispose of all unused this compound and solutions containing the compound as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, and weighing paper, must be disposed of in a designated hazardous waste container.
-
Spills: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Collect the absorbed material and place it in a sealed hazardous waste container. Clean the spill area thoroughly.
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
